Product packaging for 5-Methyl-1-hexanol(Cat. No.:CAS No. 627-98-5)

5-Methyl-1-hexanol

Cat. No.: B128172
CAS No.: 627-98-5
M. Wt: 116.2 g/mol
InChI Key: ZVHAANQOQZVVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methyl-1-hexanol, an aliphatic alcohol, can be prepared by the reduction of 5-methylhexanoic acid. It is predicted to have a fruity odor based on fuzzy partition and self organising maps (SOM) analysis data.
This compound is a volatile organic compound found in:
  • Alstonia boonei leaves
  • ‘Hayward′ and ‘Hort16A′ kiwifruit
  • Tuber melanosporum fruiting body
>Iso heptyl alcohol appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Used to make other chemicals, as a solvent, and in cosmetic formulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O B128172 5-Methyl-1-hexanol CAS No. 627-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-7(2)5-3-4-6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHAANQOQZVVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Record name ISO HEPTYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6806
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031584
Record name 5-Methyl-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Iso heptyl alcohol appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Used to make other chemicals, as a solvent, and in cosmetic formulations.
Record name ISO HEPTYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6806
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

51774-11-9, 627-98-5, 70914-20-4
Record name ISO HEPTYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6806
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 5-Methyl-1-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-hexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoheptanol (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051774119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C6-8-branched
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Methyl-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylhexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoheptan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOHEPTANOL (MIXED ISOMERS)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q766MX3689
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-METHYL-1-HEXANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PLY0QE25K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

physical and chemical properties of 5-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols and graphical representations of workflows.

Chemical Identity and Structure

This compound is a branched-chain primary alcohol.[1] Its structure consists of a hexane backbone with a methyl group at the 5th carbon position and a hydroxyl group at the 1st position.

  • IUPAC Name: 5-methylhexan-1-ol[2]

  • Synonyms: Isoheptyl alcohol, 5-Methylhexanol[3][4]

  • CAS Number: 627-98-5[4]

  • Molecular Formula: C₇H₁₆O[2][5]

  • SMILES: CC(C)CCCCO[2][6]

  • InChI Key: ZVHAANQOQZVVFD-UHFFFAOYSA-N[2][4]

Quantitative Physical and Chemical Data

The following tables summarize the key .

Table 1: General and Physical Properties

PropertyValueReference(s)
Molecular Weight116.20 g/mol [2][6]
AppearanceClear, colorless liquid/oil[3][7]
Boiling Point167-168 °C (at 760 mmHg)[6][8]
Density0.823 g/mL at 25 °C[6][8]
Refractive Index (n20/D)1.422[4][6]
Flash Point30 °C (86.0 °F)[6]
Melting Point-30.45 °C (estimate)[9]
Vapor Pressure0.800 mmHg at 25 °C (estimate)[10]
pKa15.20 ± 0.10 (Predicted)[11]

Table 2: Solubility Data

SolventSolubilityReference(s)
Water4089 mg/L at 25 °C (estimated)[10]
ChloroformSlightly soluble[11]
MethanolSlightly soluble[11]
Organic Solvents (non-polar)Highly soluble[3]

Table 3: Spectroscopic and Chromatographic Data

Data TypeKey InformationReference(s)
¹H NMR Spectra available[2]
¹³C NMR Spectra available[2]
Mass Spectrometry (MS) Electron Ionization (EI) data available; Top Peak m/z: 43[2][12]
Infrared (IR) Spectroscopy FTIR and Vapor Phase IR spectra available[2]
Gas Chromatography (GC) Kovats Retention Index (Semi-standard non-polar): 930[2][13]

Experimental Protocols

This section details the general methodologies for determining the key physical and chemical properties of a liquid compound like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[2][5]

  • Apparatus: Thiele tube or similar heating bath, thermometer, small test tube, and a sealed-end capillary tube.[2][5]

  • Procedure:

    • A small amount of this compound is placed in the test tube.

    • The capillary tube is placed in the test tube with its open end submerged in the liquid.

    • The apparatus is gently heated.[2]

    • As the liquid heats, a stream of bubbles will emerge from the capillary tube.[14]

    • The heat source is removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid begins to enter the capillary tube.[2]

Measurement of Density (Digital Density Meter)

Density is the mass per unit volume of a substance and is typically measured using a digital density meter based on the oscillating U-tube principle.[8][15]

  • Apparatus: Digital density meter.[8]

  • Procedure:

    • The instrument is calibrated using a standard of known density, such as dry air and distilled water.

    • A small volume of this compound is injected into the oscillating U-tube of the meter.[15]

    • The instrument measures the change in the oscillation frequency caused by the sample and calculates the density.[15]

    • The measurement is typically performed at a constant temperature, such as 25 °C.

Measurement of Refractive Index (Abbe Refractometer)

The refractive index measures how light bends as it passes through the liquid and is a good indicator of purity.[16]

  • Apparatus: Abbe refractometer.[16]

  • Procedure:

    • A few drops of this compound are placed on the prism of the refractometer.[16]

    • The prism is closed, and the instrument is allowed to equilibrate to a standard temperature (e.g., 20 °C).

    • Light is passed through the sample, and the user adjusts the instrument to bring the dividing line between light and dark fields into focus at the crosshairs of the eyepiece.[13]

    • The refractive index is read directly from the instrument's scale.[13]

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which the liquid's vapors will ignite in the presence of an ignition source.[3]

  • Apparatus: Small scale closed-cup flash point tester.[6]

  • Procedure:

    • A specified volume of this compound is placed in the test cup.

    • The cup is sealed and heated at a controlled rate.[4]

    • At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.[10]

    • The flash point is the lowest temperature at which a flash is observed.[10]

Spectroscopic and Chromatographic Analysis
  • ¹H and ¹³C NMR: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube and analyzed in an NMR spectrometer. The resulting spectra provide information about the chemical environment of the hydrogen and carbon atoms, which is crucial for structure elucidation.[17][18]

  • Attenuated Total Reflectance (ATR)-FTIR: A drop of neat this compound is placed directly on the ATR crystal. The IR spectrum is then recorded, showing characteristic absorption bands for its functional groups, notably the O-H stretch of the alcohol.[19][20]

  • Electron Ionization (EI)-MS: The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting mass spectrum shows the mass-to-charge ratio of the molecular ion and its fragments, providing a molecular fingerprint.[21][22]

  • GC Analysis: A small amount of the volatile this compound is injected into the gas chromatograph. The compound travels through a capillary column at different rates depending on its physical properties, allowing for its separation from other components. The retention time is a characteristic property.[23] This is often coupled with mass spectrometry (GC-MS) for definitive identification.[12]

Synthesis

This compound can be synthesized by the reduction of 5-methylhexanoic acid.[24] While specific, detailed industrial protocols are proprietary, a general laboratory approach involves the use of a reducing agent like lithium aluminum hydride in an appropriate solvent.

Safety and Handling

This compound is a flammable liquid and should be handled with care.[6] It may cause skin irritation and is harmful if swallowed.[2][6]

  • Hazard Classifications: Flammable Liquid 3, Acute Toxicity 4 (Oral), Skin Irritant 2.[2][6]

  • Precautions: Keep away from heat, sparks, and open flames.[15][25] Wear protective gloves, clothing, and eye protection.[15] Use in a well-ventilated area.[15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for Characterization of this compound cluster_sample Sample Preparation Sample This compound Sample BoilingPoint Boiling Point (Capillary Method) Sample->BoilingPoint Density Density (Digital Meter) Sample->Density RefractiveIndex Refractive Index (Refractometer) Sample->RefractiveIndex FlashPoint Flash Point (Closed-Cup) Sample->FlashPoint NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR GCMS GC-MS Analysis Sample->GCMS

Figure 1. General Experimental Workflow for Characterization of this compound

References

Synthesis of 5-Methyl-1-hexanol from 5-methylhexanoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-Methyl-1-hexanol from 5-methylhexanoic acid. The primary focus of this document is on the reduction of the carboxylic acid functional group to a primary alcohol. This transformation is a fundamental reaction in organic synthesis, crucial for the preparation of various intermediates and active pharmaceutical ingredients. This guide details the most common and effective methods for this conversion, including reaction mechanisms, detailed experimental protocols, and quantitative data to support the selection of the most appropriate synthetic route.

Introduction

This compound is a valuable aliphatic alcohol used as a building block in the synthesis of more complex molecules, including fragrances, pharmaceuticals, and other specialty chemicals. Its precursor, 5-methylhexanoic acid, is a readily available starting material. The core of this synthetic transformation lies in the efficient and selective reduction of the carboxylic acid group. This guide will explore the two primary reagents utilized for this purpose: Lithium aluminum hydride (LiAlH₄) and Borane (BH₃).

Reaction Overview and Mechanism

The conversion of a carboxylic acid to a primary alcohol involves the reduction of the carbonyl group. This is typically achieved using powerful reducing agents that can deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon.

General Reaction:

(CH₃)₂CH(CH₂)₃COOH → (CH₃)₂CH(CH₂)₄OH

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide variety of functional groups, including carboxylic acids.[1] The reaction proceeds in two main stages. First, an acid-base reaction occurs where the acidic proton of the carboxylic acid reacts with the hydride to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carboxylate is reduced to a primary alcohol.[2] Due to its high reactivity, LiAlH₄ reacts violently with water and other protic solvents, necessitating anhydrous reaction conditions.

The overall reaction can be summarized as follows:

4 RCOOH + 3 LiAlH₄ → [ (RCH₂O)₄AlLi ] + 4 H₂ + 2 LiAlO₂ [ (RCH₂O)₄AlLi ] + 4 H₂O → 4 RCH₂OH + Al(OH)₃ + LiOH

Reduction with Borane (BH₃)

Borane, often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another effective reagent for the reduction of carboxylic acids.[3][4] Borane is generally more chemoselective than LiAlH₄, meaning it will preferentially reduce carboxylic acids in the presence of other reducible functional groups like esters or nitro groups.[5][6] The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently reduced by additional borane to the primary alcohol.[3]

Quantitative Data

The selection of a synthetic method often depends on factors such as yield, reaction time, and safety. The following table summarizes the available quantitative data for the synthesis of this compound from 5-methylhexanoic acid.

MethodReducing AgentSolventYield (%)Reference
1Lithium aluminum tetrahydride (LiAlH₄)Not specified99.0[7]
2Borane-Tetrahydrofuran (BH₃·THF)Tetrahydrofuran (THF)Typically high[4]

Physical and Spectroscopic Data for this compound:

PropertyValue
CAS Number627-98-5[8]
Molecular FormulaC₇H₁₆O[9]
Molecular Weight116.20 g/mol [9]
Boiling Point167-168 °C[8]
Density0.823 g/mL at 25 °C[8]
Refractive Index (n20/D)1.422[8]
¹H NMRData available
¹³C NMRData available
IR SpectrumData available[10]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using Lithium aluminum hydride and Borane. These protocols are based on established procedures for the reduction of carboxylic acids.[2][11]

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 5-methylhexanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Preparation: The flask is charged with a suspension of LiAlH₄ (e.g., 1.2 equivalents) in anhydrous diethyl ether or THF (e.g., 150 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Carboxylic Acid: A solution of 5-methylhexanoic acid (1.0 equivalent) in anhydrous diethyl ether or THF (e.g., 50 mL) is placed in the dropping funnel. This solution is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Quenching: The flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of water (e.g., X mL, where X is the mass of LiAlH₄ in grams), followed by the addition of 15% aqueous sodium hydroxide (e.g., X mL), and finally by the addition of more water (e.g., 3X mL). This procedure is known as the Fieser workup and is designed to produce a granular precipitate that is easy to filter.

  • Work-up: The resulting mixture is stirred for 30 minutes, and the white precipitate is removed by filtration. The filter cake is washed with diethyl ether or THF.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can be further purified by distillation.

Method 2: Reduction with Borane-Tetrahydrofuran (BH₃·THF)

Materials:

  • 5-methylhexanoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 6 M Sodium hydroxide (NaOH)

  • Potassium carbonate (K₂CO₃)

  • Chloroform

  • Saturated sodium chloride solution (brine)

  • Anhydrous potassium carbonate

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Setup: A dry 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel is assembled under an inert atmosphere.

  • Addition of Reagents: 5-methylhexanoic acid (1.0 equivalent) is dissolved in anhydrous THF (e.g., 100 mL) in the flask. The BH₃·THF solution (e.g., 1.2 equivalents) is added dropwise from the addition funnel at room temperature.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours or heated to reflux for 1-2 hours until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the carboxylic acid C=O stretch).

  • Quenching: The reaction is cooled to 0 °C and quenched by the slow addition of methanol until the evolution of hydrogen gas ceases.

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in 6 M sodium hydroxide and refluxed for 4 hours. The mixture is then saturated with potassium carbonate, cooled, and extracted with chloroform.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate, and concentrated under reduced pressure. The crude this compound is then purified by distillation.

Visualizations

The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of this compound.

G cluster_reactants Reactant cluster_products Product reactant 5-methylhexanoic acid (CH₃)₂CH(CH₂)₃COOH product This compound (CH₃)₂CH(CH₂)₄OH reactant->product Reduction (e.g., LiAlH₄ or BH₃)

Caption: Chemical transformation from 5-methylhexanoic acid to this compound.

G start Start: 5-methylhexanoic acid setup 1. Assemble dry glassware under inert atmosphere start->setup add_reductant 2. Add reducing agent (LiAlH₄ or BH₃·THF) to solvent setup->add_reductant add_acid 3. Add 5-methylhexanoic acid solution dropwise add_reductant->add_acid react 4. Stir at appropriate temperature add_acid->react quench 5. Quench reaction (e.g., with water/NaOH or methanol) react->quench workup 6. Aqueous workup and extraction quench->workup purify 7. Dry, concentrate, and purify by distillation workup->purify end_product End: Pure this compound purify->end_product

Caption: Generalized experimental workflow for the reduction of a carboxylic acid.

Conclusion

The synthesis of this compound from 5-methylhexanoic acid is a straightforward and high-yielding process. Both Lithium aluminum hydride and Borane are effective reagents for this transformation. The choice between these two reagents will depend on the specific requirements of the synthesis, including the presence of other functional groups, safety considerations, and scale. LiAlH₄ is a more powerful but less selective reducing agent, while borane offers greater chemoselectivity. The detailed protocols provided in this guide offer a solid foundation for researchers and professionals to successfully perform this synthesis in a laboratory setting. It is imperative to adhere to all safety precautions, particularly when working with reactive hydrides like LiAlH₄.

References

The Enigmatic Presence of 5-Methyl-1-hexanol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1-hexanol, a branched-chain aliphatic alcohol, is a volatile organic compound (VOC) that contributes to the aromatic profiles of various natural products. While its presence has been reported in a select number of plant and fungal species, its natural occurrence, quantitative data, and biosynthetic pathways in plants remain largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge on this compound in plants, including its reported occurrences, a detailed protocol for its analysis, and a hypothesized biosynthetic pathway. This document aims to serve as a valuable resource for researchers investigating plant volatiles and their potential applications.

Natural Occurrence of this compound

The presence of this compound has been documented in the leaves of Alstonia boonei, the fruit of 'Hayward' and 'Hort16A' kiwifruit (Actinidia deliciosa), and the fruiting body of the black truffle (Tuber melanosporum)[1][2]. However, it is crucial to note a significant discrepancy in the scientific literature regarding its presence in kiwifruit. While chemical databases list it as a volatile component, detailed gas chromatography-mass spectrometry (GC-MS) analyses of the volatile profiles of 'Hayward' and 'Hort16A' kiwifruit have not identified this compound[3][4][5]. This suggests that its presence in kiwifruit may be trace, variable, or require more targeted analytical methods for confirmation. Similarly, a GC-MS analysis of Alstonia boonei leaf extracts did not report the presence of this specific alcohol[6][7][8].

In the case of Tuber melanosporum, one study on Australian black truffles identified this compound, although at a very low relative abundance[9]. The majority of studies on truffle volatiles, however, do not list this compound[10][11][12][13].

Quantitative Data

To date, there is a significant lack of quantitative data on the concentration of this compound in any plant species. The single study that identified it in Australian black truffles reported only a relative peak area, which is not a definitive measure of concentration. This highlights a critical knowledge gap and an area for future research.

Table 1: Reported Natural Occurrences of this compound

Plant/Fungus SpeciesPlant PartQuantitative DataReference
Alstonia booneiLeavesNot Available[2]
Actinidia deliciosa ('Hayward')FruitNot Available (Presence unconfirmed by detailed studies)[2]
Actinidia deliciosa ('Hort16A')FruitNot Available (Presence unconfirmed by detailed studies)[2]
Tuber melanosporumFruiting BodyRelative Peak Area > 0.01%[9]

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds like this compound from plant matrices is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Solid-Phase Microextraction (SPME).

Sample Preparation and Volatile Extraction (SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile technique for extracting VOCs from plant tissues.

  • Materials:

    • Fresh plant material (leaves, fruit pulp, etc.)

    • 20 mL headspace vials with PTFE/silicone septa

    • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heater-stirrer or water bath

  • Procedure:

    • Weigh a precise amount of fresh, homogenized plant material (e.g., 1-5 g) into a 20 mL headspace vial.

    • If desired, add a known amount of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) for quantification.

    • Seal the vial immediately with the screw cap containing a PTFE/silicone septum.

    • Place the vial in a heater-stirrer or water bath and equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

    • Insert the SPME fiber through the septum into the headspace above the sample, ensuring the fiber does not touch the sample material.

    • Expose the fiber to the headspace for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight)

    • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms, or a wax column for more polar compounds)

  • Typical GC-MS Parameters:

    • Injector Temperature: 250 °C (for thermal desorption of the SPME fiber)

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2-5 minutes

      • Ramp: 5-10 °C/min to 250 °C

      • Final hold: 5-10 minutes at 250 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 35-400

Compound Identification and Quantification
  • Identification: The identification of this compound is achieved by comparing the obtained mass spectrum and retention index with those of an authentic standard and/or with spectral libraries such as the National Institute of Standards and Technology (NIST) library.

  • Quantification: For accurate quantification, a calibration curve should be prepared using a certified standard of this compound. The concentration in the sample is then calculated based on the peak area of the analyte relative to the peak area of the internal standard.

Hypothesized Biosynthetic Pathway of this compound

While the specific biosynthetic pathway for this compound in plants has not been elucidated, it is plausible that it originates from the catabolism of the branched-chain amino acid, leucine[14][15][16][17][18][19][20][21][22][23][24][25][26]. The proposed pathway involves a series of enzymatic reactions, likely occurring in the mitochondria.

The initial steps involve the conversion of L-leucine to isovaleryl-CoA, a common intermediate in leucine degradation[14][16][18][19]. Subsequent elongation of the carbon chain, followed by reduction steps, could lead to the formation of this compound.

5-Methyl-1-hexanol_Biosynthesis Leucine L-Leucine Keto_acid α-Ketoisocaproate Leucine->Keto_acid Branched-chain amino acid transaminase Isovaleryl_CoA Isovaleryl-CoA Keto_acid->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase complex Elongated_acyl_CoA Elongated Acyl-CoA (C7) Isovaleryl_CoA->Elongated_acyl_CoA Acyl-CoA Elongase (Hypothetical) Aldehyde 5-Methylhexanal Elongated_acyl_CoA->Aldehyde Acyl-CoA Reductase Hexanol This compound Aldehyde->Hexanol Alcohol Dehydrogenase

Caption: Hypothesized biosynthetic pathway of this compound from L-leucine in plants.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound in plant samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Volatile Extraction cluster_analysis Analysis Plant_Material Plant Material (e.g., leaves, fruit) Homogenization Homogenization Plant_Material->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial Equilibration Headspace Equilibration Vial->Equilibration SPME HS-SPME Equilibration->SPME GC_MS GC-MS Analysis SPME->GC_MS Thermal Desorption Data_Processing Data Processing GC_MS->Data_Processing Identification Compound Identification Data_Processing->Identification Quantification Quantification Data_Processing->Quantification

Caption: General experimental workflow for the analysis of this compound from plant samples.

Conclusion and Future Directions

This compound remains an enigmatic compound within the realm of plant volatiles. While its presence has been noted in a few species, the lack of consistent identification across studies and the absence of quantitative data underscore the need for further, more targeted research. The conflicting reports regarding its occurrence in commercially important fruits like kiwifruit warrant particular attention.

Future research should focus on:

  • Confirmation and Quantification: Utilizing sensitive and specific analytical methods to definitively confirm the presence and quantify the concentration of this compound in the reported plant species.

  • Biosynthetic Pathway Elucidation: Employing isotopic labeling studies and transcriptomic analysis to uncover the specific enzymes and genes involved in its biosynthesis in plants.

  • Biological Activity: Investigating the potential ecological roles of this compound, such as its involvement in plant-insect interactions or as a defense compound.

A deeper understanding of the natural occurrence and biosynthesis of this compound could unveil novel applications in the flavor and fragrance industry, as well as provide new targets for metabolic engineering in agriculture.

References

Spectroscopic Profile of 5-Methyl-1-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-1-hexanol, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be invaluable for researchers, scientists, and professionals in drug development and materials science, facilitating compound identification, purity assessment, and structural elucidation.

Chemical Structure and Properties

This compound is a primary alcohol with the chemical formula C₇H₁₆O. Its structure consists of a hexane backbone with a methyl group at the 5th position and a hydroxyl group at the 1st position.

Systematic Name: 5-Methylhexan-1-ol CAS Number: 627-98-5 Molecular Weight: 116.20 g/mol Appearance: Colorless liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.64Triplet (t)2HH-1
1.57 - 1.49Multiplet (m)3HH-2, H-5
1.34 - 1.15Multiplet (m)4HH-3, H-4
0.86Doublet (d)6HH-6, H-7
1.4 (approx.)Singlet (s)1HOH
¹³C NMR Data
Chemical Shift (δ) ppmAssignment
62.9C-1
38.8C-4
32.5C-2
27.9C-5
23.8C-3
22.6C-6, C-7

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl and alkyl groups.

Wavenumber (cm⁻¹)IntensityAssignment
3330 (broad)StrongO-H stretch
2955, 2870StrongC-H stretch (alkyl)
1465MediumC-H bend (alkyl)
1058StrongC-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern for a primary alcohol.

m/zRelative Intensity (%)Assignment
116< 1[M]⁺ (Molecular Ion)
1015[M-CH₃]⁺
8320[M-H₂O-CH₃]⁺
7040[M-H₂O-C₂H₄]⁺
5580[C₄H₇]⁺
43100[C₃H₇]⁺ (Base Peak)
3160[CH₂OH]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

Sample Introduction: A small amount of the liquid sample is introduced into the ion source, typically via a heated direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

Ionization and Analysis: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Confirmation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR IR_Spectrum IR Spectrum IR->IR_Spectrum MS_Spectrum Mass Spectrum MS->MS_Spectrum Structure_Elucidation Structural Elucidation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation Functional_Groups Functional Group ID IR_Spectrum->Functional_Groups Fragmentation_Pattern Fragmentation Analysis MS_Spectrum->Fragmentation_Pattern Final_Structure Confirmed Structure of This compound Structure_Elucidation->Final_Structure Functional_Groups->Final_Structure Fragmentation_Pattern->Final_Structure

Caption: Spectroscopic analysis workflow for this compound.

In-Depth Technical Guide: 5-Methyl-1-hexanol (CAS Number 627-98-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-hexanol, identified by CAS number 627-98-5, is a branched-chain primary alcohol.[1][2] Its chemical structure consists of a six-carbon chain with a hydroxyl group on the first carbon and a methyl group on the fifth carbon.[3] This structure imparts specific physical and chemical properties that make it a subject of interest in various chemical synthesis applications, including as a versatile intermediate in the production of a range of downstream chemicals.[4][5] This technical guide provides a comprehensive overview of the known properties and hazards of this compound, with a focus on data relevant to research and development.

Physical and Chemical Properties

This compound is a colorless liquid under standard conditions.[3] Its branched structure influences its physical properties, such as its boiling and melting points, when compared to its straight-chain isomer, 1-heptanol. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 627-98-5[6][7]
Molecular Formula C₇H₁₆O[2][6][7]
Molecular Weight 116.20 g/mol [2][6][7]
Appearance Colorless liquid[3]
Boiling Point 167-168 °C (at 760 mmHg)[5][8]
Density 0.823 g/mL at 25 °C[5][8]
Refractive Index n20/D 1.422[8]
Solubility Miscible with alcohols and ether.
LogP (o/w) 2.1[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

3.1 Mass Spectrometry (GC-MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern that can be used for its identification.[9] The NIST WebBook provides access to the mass spectrum of 1-Hexanol, 5-methyl-.[9]

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H NMR and ¹³C NMR spectra are available for this compound, providing detailed information about its molecular structure.[6] The spectra can be found in databases such as PubChem.[6]

3.3 Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A prominent feature is the broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region.[6]

Hazards and Toxicological Information

Understanding the hazards associated with this compound is essential for its safe handling in a laboratory and industrial setting. The available data indicates that it should be handled with care.

Table 2: Hazard Identification for this compound

HazardGHS ClassificationPrecautionary Statements
Acute Oral Toxicity Not classified-
Skin Corrosion/Irritation Causes skin irritation (Category 2)P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2A)P264, P280, P305+P351+P338, P337+P313
Flammability Flammable liquid and vaporP210, P233, P240, P241, P242, P280, P303+P361+P353, P370+P378, P403+P235, P501

Data aggregated from GHS information provided to ECHA C&L Inventory.[6]

4.1 Toxicological Summary

Detailed toxicological studies on this compound are limited in the publicly available literature. However, based on its classification, it is known to cause skin and serious eye irritation.[6] Ingestion may be harmful, and inhalation of high concentrations of vapor may cause respiratory tract irritation.[6]

Experimental Protocols

5.1 Determination of Boiling Point

A standard method for determining the boiling point of a liquid like this compound involves distillation or the use of a Thiele tube apparatus.[10][11][12] The procedure generally involves heating the liquid and measuring the temperature at which the vapor pressure equals the atmospheric pressure.[11][12]

5.2 Spectroscopic Analysis (GC-MS, NMR, IR)

Standard protocols for spectroscopic analysis are followed. For GC-MS, the sample is typically dissolved in a volatile solvent and injected into the gas chromatograph.[8][13] For NMR, the sample is dissolved in a deuterated solvent.[14] For IR spectroscopy, a thin film of the neat liquid is placed between two KBr plates.[15][16]

5.3 Acute Oral Toxicity Testing (General Protocol)

Acute oral toxicity is typically determined using methods like the Up-and-Down Procedure or the Fixed Dose Method, which aim to reduce the number of animals used.[3][17][18] A common protocol involves administering a single dose of the substance to fasted animals (e.g., rats) and observing them for signs of toxicity and mortality over a period of 14 days.[3][17]

5.4 Skin Irritation Testing (In Vitro Protocol)

Modern approaches to skin irritation testing utilize in vitro methods with reconstructed human epidermis models.[19][20][21][22] A general protocol involves the topical application of the test substance to the tissue model for a defined period, followed by an assessment of cell viability, typically using the MTT assay.[20][21][22] A significant reduction in cell viability compared to a negative control indicates an irritant potential.[20]

5.5 Eye Irritation Testing (In Vitro Protocol)

Similar to skin irritation testing, in vitro methods using reconstructed human cornea-like epithelium are employed to assess eye irritation potential.[4][23] The test substance is applied to the surface of the corneal model, and the subsequent effect on cell viability is measured to classify the substance's irritation level.[4]

Role in Synthesis and Drug Development

This compound serves as a versatile chemical intermediate in various organic syntheses.[4][5] Its hydroxyl group can undergo common reactions such as esterification, etherification, and oxidation to produce a variety of downstream products.[1]

One cited, though not extensively documented, application is its potential use as an intermediate in the synthesis of flavolipids, which have been investigated for their antitumor activity.[24] Flavonoids, a broad class of natural products, have shown a wide range of biological activities, including antitumor effects.[1][25][26] However, a direct and well-established link between this compound and the synthesis of potent antitumor flavolipids requires further investigation. The broader class of lipids and their analogues are also being explored for their potential as anticancer drugs.[27]

Visualizations

7.1 General Experimental Workflow for Hazard Assessment

The following diagram illustrates a generalized workflow for assessing the potential hazards of a chemical substance like this compound, incorporating both in silico and in vitro testing methods.

experimental_workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 Hazard Classification & Risk Assessment QSAR_Prediction In Silico QSAR Toxicity Prediction Skin_Irritation Skin Irritation Assay (Reconstructed Human Epidermis) QSAR_Prediction->Skin_Irritation Literature_Review Literature Review & Data Mining Literature_Review->Skin_Irritation Eye_Irritation Eye Irritation Assay (Reconstructed Human Cornea-like Epithelium) Literature_Review->Eye_Irritation Cytotoxicity Basal Cytotoxicity (e.g., Neutral Red Uptake) Literature_Review->Cytotoxicity Hazard_Classification GHS Hazard Classification Skin_Irritation->Hazard_Classification Eye_Irritation->Hazard_Classification Cytotoxicity->Hazard_Classification Risk_Assessment Risk Assessment Hazard_Classification->Risk_Assessment SDS_Generation Safety Data Sheet Generation Risk_Assessment->SDS_Generation

A generalized workflow for chemical hazard assessment.

Note: Due to the limited publicly available information on specific biological signaling pathways involving this compound, a signaling pathway diagram could not be generated. The provided diagram illustrates a logical workflow for experimental hazard assessment.

References

A Comprehensive Technical Guide to the Structural Isomers of Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the structural isomers of heptanol (C₇H₁₆O), tailored for researchers, scientists, and drug development professionals. It covers their physical and chemical properties, experimental protocols for their analysis, and their biological activities and toxicological profiles.

Introduction to Heptanol Isomers

Heptanol, a seven-carbon alcohol, exists in numerous structural isomeric forms. These isomers share the same molecular formula but differ in the arrangement of their carbon skeleton and the position of the hydroxyl (-OH) group. These structural variations lead to significant differences in their physical, chemical, and biological properties. The isomers can be broadly classified into primary, secondary, and tertiary alcohols, which dictates their reactivity and metabolic pathways.

The straight-chain isomers include 1-heptanol, 2-heptanol, 3-heptanol, and 4-heptanol, distinguished by the location of the hydroxyl group.[1] Branched-chain isomers consist of various methylhexanols, ethylpentanols, dimethylpentanols, and trimethylbutanols.

Physical and Chemical Properties of Heptanol Isomers

The physical properties of heptanol isomers are significantly influenced by their molecular structure. Straight-chain isomers generally exhibit higher boiling points compared to their branched-chain counterparts due to stronger intermolecular van der Waals forces. The position of the hydroxyl group also affects properties such as boiling point and solubility.

Data Presentation: Physical Properties of Selected Heptanol Isomers
Isomer NameIUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20-25°C)Water Solubility (g/L)
Straight-Chain Isomers
1-HeptanolHeptan-1-ol111-70-6116.20175.8[2]-34.6[2]0.8219[2]1.0 (at 18°C)[3]
2-HeptanolHeptan-2-ol543-49-7116.20160-162[4]-30.15[5]0.817[4]3.27[5]
3-HeptanolHeptan-3-ol589-82-2116.20156-158-70[6]0.821[6]3.984 (at 25°C)[6]
4-HeptanolHeptan-4-ol589-55-9116.20156[7]-41.5[7]0.810[7]4.753 (at 20°C)[7]
Branched-Chain Isomers (Examples)
2-Methyl-1-hexanol2-Methylhexan-1-ol105-30-6116.20166-168-0.8242.6
3-Methyl-1-hexanol3-Methylhexan-1-ol13231-81-7116.20168-0.8222.3
2-Ethyl-1-pentanol2-Ethylpentan-1-ol496-85-5116.20163-165-0.833-
3-Ethyl-3-pentanol3-Ethylpentan-3-ol597-49-9116.20141-142-0.83925.6
2,2-Dimethyl-3-pentanol2,2-Dimethylpentan-3-ol3970-62-5116.20145-147-0.832-
2,2,3-Trimethyl-3-butanol2,3,3-Trimethylbutan-2-ol594-93-4116.20131-132170.849-

Experimental Protocols

Determination of Boiling Point (Capillary Method)

A reliable method for determining the boiling point of small quantities of liquid heptanol isomers is the capillary method.[8]

Protocol:

  • A small amount of the liquid sample (approximately 0.5-1 mL) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube is attached to a thermometer and heated in a Thiele tube or an oil bath to ensure uniform heating.[9]

  • As the temperature rises, the air trapped in the capillary tube will be expelled, and the vapor of the liquid will enter.

  • The heating is continued until a steady stream of bubbles emerges from the capillary tube.[8]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is recorded as the temperature at which the liquid just begins to be drawn back into the capillary tube.[9]

Determination of Water Solubility

The solubility of heptanol isomers in water can be determined by the "cloud point" method.[10]

Protocol:

  • A known volume of distilled water is placed in a beaker with a magnetic stirrer.

  • The heptanol isomer is slowly added dropwise from a burette while the water is being stirred vigorously.

  • The endpoint, or "cloud point," is reached when the solution becomes cloudy or turbid, indicating that the solubility limit has been exceeded.[10]

  • The volume of the alcohol added is recorded, and the solubility is calculated in g/L or mol/L.

Isomer Separation and Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying the components of a mixture of heptanol isomers.[11][12]

Protocol:

  • Sample Preparation: A dilute solution of the heptanol isomer mixture is prepared in a suitable solvent (e.g., dichloromethane or hexane). An internal standard (e.g., n-octanol) may be added for quantitative analysis.[13]

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph's heated injection port, where it is vaporized.[14]

  • Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The separation of isomers is based on their differential partitioning between the stationary phase coated on the column walls and the mobile gas phase. The elution order is generally related to the boiling points of the isomers.[12]

  • Detection: As each isomer elutes from the column, it is detected by a detector, most commonly a Flame Ionization Detector (FID). The detector generates a signal that is proportional to the amount of the compound.[13]

  • Data Analysis: The output is a chromatogram, which shows a series of peaks corresponding to each separated isomer. The retention time (the time it takes for a compound to travel through the column) is used for qualitative identification, and the peak area is used for quantitative analysis.[14]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural identification of heptanol isomers. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.

Protocol:

  • Sample Preparation: A small amount of the purified heptanol isomer (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

  • Spectral Interpretation:

    • ¹H NMR: The number of signals corresponds to the number of non-equivalent protons. The chemical shift (δ) indicates the electronic environment of the protons. The integration of each signal gives the ratio of the number of protons. The splitting pattern (multiplicity) reveals the number of neighboring protons.

    • ¹³C NMR: The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shift indicates the type of carbon atom (e.g., primary, secondary, tertiary, or attached to an oxygen atom).

Biological Activity and Toxicology

The biological effects of heptanol isomers can vary significantly. While generally considered to have low to moderate toxicity, exposure to high concentrations can cause central nervous system depression, irritation to the skin, eyes, and respiratory tract.[15][16] The cytotoxicity of short-chain alcohols is attributed to their ability to disrupt cell membranes, alter the cellular redox state, and interfere with intracellular signaling.[17]

  • 1-Heptanol: This isomer is used in cardiac electrophysiology experiments to block gap junctions, which can increase the risk of arrhythmias.[1] It is also used as a fragrance in cosmetics.[1] Short-term exposure can cause irritation to the eyes and respiratory tract.[16]

  • 2-Heptanol: It is used as a solvent and a flotation agent.[18] It is considered moderately toxic.[18]

  • General Toxicity: The toxicity of short-chain alcohols generally increases with the length of the carbon chain.[19] Ingestion can lead to symptoms such as headache, dizziness, and nausea.[16]

Mandatory Visualizations

Diagram 1: Classification of Heptanol Isomers

G Classification of Heptanol Isomers cluster_primary cluster_secondary cluster_tertiary Heptanol Heptanol (C₇H₁₆O) Primary Primary Alcohols (-CH₂OH) Heptanol->Primary Secondary Secondary Alcohols (>CHOH) Heptanol->Secondary Tertiary Tertiary Alcohols (>C(OH)-) Heptanol->Tertiary p1 1-Heptanol Primary->p1 p2 2-Methyl-1-hexanol Primary->p2 p3 3-Methyl-1-hexanol Primary->p3 s1 2-Heptanol Secondary->s1 s2 3-Heptanol Secondary->s2 s3 4-Heptanol Secondary->s3 t1 2-Methyl-2-hexanol Tertiary->t1 t2 3-Ethyl-3-pentanol Tertiary->t2

Caption: A diagram illustrating the classification of heptanol isomers into primary, secondary, and tertiary alcohols.

Diagram 2: Experimental Workflow for Isomer Analysis

G Experimental Workflow for Heptanol Isomer Analysis start Mixture of Heptanol Isomers gc Gas Chromatography (GC) start->gc separation Separation of Isomers gc->separation Elution based on boiling point nmr NMR Spectroscopy (¹H and ¹³C) separation->nmr structure Structural Elucidation nmr->structure Analysis of spectra identification Identified Isomers structure->identification

References

Methodological & Application

Application Note: Detailed Protocol for the Fischer Esterification of 5-Methyl-1-hexanol to Synthesize 5-Methylhexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the synthesis of 5-methylhexyl acetate via the Fischer esterification of 5-methyl-1-hexanol with acetic acid. The Fischer-Speier esterification is a classic acid-catalyzed reaction that forms an ester from a carboxylic acid and an alcohol.[1] This method is widely used due to its simplicity and the availability of common starting materials.[2] The protocol details the necessary reagents, equipment, step-by-step procedure, and purification methods. A summary of quantitative data is presented in a structured table, and a visual representation of the experimental workflow is provided using a Graphviz diagram.

Introduction

Fischer esterification is an equilibrium-driven reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][3] The reaction's equilibrium can be shifted towards the product side by using an excess of one of the reactants or by removing water as it is formed.[4][5][6] In this protocol, an excess of acetic acid will be used to drive the reaction to completion. The product, 5-methylhexyl acetate, is a carboxylic ester with potential applications as a flavoring or fragrance agent.[7]

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon.[1][5] The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[6] Subsequent proton transfer and elimination of a water molecule yield the final ester product.[1][5]

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
This compoundReagentSigma-Aldrich
Glacial Acetic AcidACS ReagentFisher Scientific
Sulfuric Acid (conc.)ACS ReagentVWR
Sodium BicarbonateLaboratoryJ.T. Baker
Anhydrous Sodium SulfateAnhydrousAcros Organics
Diethyl EtherACS ReagentEMD Millipore
Deionized Water------

Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Pasteur pipettes

  • Rotary evaporator

  • Boiling chips

Experimental Protocol

1. Reaction Setup:

  • To a 100 mL round-bottom flask, add 10.0 g of this compound.

  • In a fume hood, carefully add 20 mL of glacial acetic acid to the flask.

  • With gentle swirling, slowly add 1.0 mL of concentrated sulfuric acid to the mixture. The addition is exothermic, so it should be done cautiously.

  • Add a few boiling chips to the flask to ensure smooth boiling.[8]

  • Assemble a reflux apparatus by attaching the reflux condenser to the round-bottom flask.[9] Ensure that water is flowing through the condenser.

2. Reaction Execution:

  • Heat the reaction mixture to a gentle reflux using a heating mantle.[10] The reaction temperature should be maintained for approximately 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

3. Work-up and Isolation:

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a 250 mL separatory funnel containing 50 mL of cold deionized water.

  • Add 50 mL of diethyl ether to the separatory funnel to extract the ester.

  • Gently shake the funnel, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The upper organic layer contains the desired ester.[9]

  • Drain the lower aqueous layer and discard it.

  • Wash the organic layer with 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.[3][10] Be cautious as this will produce carbon dioxide gas, so vent the separatory funnel frequently.

  • Repeat the wash with sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).

  • Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine (saturated NaCl solution) to remove any residual water-soluble impurities.

  • Drain the aqueous layer after each wash.

4. Drying and Solvent Removal:

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the organic layer by adding a small amount of anhydrous sodium sulfate.[11] Swirl the flask and let it stand for 10-15 minutes. The solution should be clear when it is dry.

  • Decant the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator.

5. Purification:

  • The crude product can be purified by simple distillation to obtain the pure 5-methylhexyl acetate.[9][10] Collect the fraction boiling at the expected boiling point of the ester.

Quantitative Data Summary

ParameterValue
Mass of this compound10.0 g
Volume of Glacial Acetic Acid20 mL
Volume of Sulfuric Acid1.0 mL
Reflux Time2-3 hours
Theoretical Yield of 5-Methylhexyl Acetate(To be calculated based on the limiting reagent)
Boiling Point of 5-Methylhexyl Acetate~178 °C (Predicted)

Experimental Workflow Diagram

Fischer_Esterification_Workflow Fischer Esterification of this compound cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Reactants 1. Add this compound, Glacial Acetic Acid, and H2SO4 to a round-bottom flask. Reflux 2. Heat the mixture to reflux for 2-3 hours. Reactants->Reflux Quench 3. Cool the reaction and quench with cold water. Reflux->Quench Cooling Extraction 4. Extract the ester with diethyl ether. Quench->Extraction Wash_NaHCO3 5. Wash the organic layer with saturated NaHCO3. Extraction->Wash_NaHCO3 Wash_H2O_Brine 6. Wash with water and then brine. Wash_NaHCO3->Wash_H2O_Brine Drying 7. Dry the organic layer with anhydrous Na2SO4. Wash_H2O_Brine->Drying Transfer Evaporation 8. Remove the solvent via rotary evaporation. Drying->Evaporation Distillation 9. Purify the crude product by simple distillation. Evaporation->Distillation Product Pure 5-Methylhexyl Acetate Distillation->Product

Caption: Workflow for the synthesis of 5-methylhexyl acetate.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid and glacial acetic acid are corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diethyl ether is highly flammable. Ensure there are no open flames or spark sources nearby.

  • The reaction mixture will be hot during reflux. Use appropriate handling techniques to avoid burns.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 5-methylhexyl acetate from this compound using Fischer esterification. By following these steps, researchers can effectively produce the desired ester for further study or application. The provided workflow diagram and data summary offer a clear and concise overview of the entire process.

References

Application Notes and Protocols: Oxidation of 5-Methyl-1-hexanol to 5-methylhexanal using Pyridinium Chlorochromate (PCC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the selective oxidation of the primary alcohol, 5-Methyl-1-hexanol, to its corresponding aldehyde, 5-methylhexanal, utilizing Pyridinium Chlorochromate (PCC). PCC is a mild and selective oxidizing agent that is particularly effective for converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, a common side reaction with stronger oxidizing agents.[1][2][3][4] This protocol is designed for laboratory-scale synthesis and is relevant for professionals in organic synthesis, medicinal chemistry, and drug development who require high-purity aldehydes as intermediates. The procedure outlines the reaction setup, monitoring, work-up, and purification of the final product. Included are detailed safety precautions for handling the chromium-based reagent.

Reagent and Product Properties

A clear understanding of the physical and chemical properties of all substances involved is crucial for the successful and safe execution of this protocol.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
This compoundC₇H₁₆O116.20[5]167-168[5][6]0.823[5][6]627-98-5[5][7]
5-methylhexanalC₇H₁₄O114.19[8]141.2[9][10]0.805[9][10]1860-39-5[9]
Pyridinium ChlorochromateC₅H₆ClCrNO₃215.56[4][11]205 (decomposes)[4][12]~1.7[12]26299-14-9[4][11]
Dichloromethane (DCM)CH₂Cl₂84.9339.61.32675-09-2

Experimental Protocol

This protocol details the oxidation of this compound to 5-methylhexanal. The reaction should be performed in a well-ventilated fume hood due to the toxicity of PCC and the volatility of dichloromethane.

2.1. Materials and Reagents

  • This compound (97% purity or higher)

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or Silica Gel

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Short path distillation apparatus or rotary evaporator

2.2. Reaction Parameters

ParameterValue
This compound1.0 eq
Pyridinium Chlorochromate1.5 eq
Celite® or Silica GelEqual weight to PCC
SolventAnhydrous Dichloromethane (DCM)
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours (monitor by TLC)

2.3. Step-by-Step Procedure

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend Pyridinium Chlorochromate (1.5 equivalents) and an equal weight of Celite® or silica gel in anhydrous dichloromethane. The solvent volume should be sufficient to ensure effective stirring.

  • Addition of Alcohol: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous dichloromethane in a dropping funnel. Add the alcohol solution dropwise to the stirred suspension of PCC in DCM at room temperature.

  • Reaction Monitoring: The reaction mixture will turn into a dark brown, heterogeneous mixture. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether. The addition of Celite® or silica gel at the beginning helps to prevent the formation of a sticky black tar of chromium byproducts, making the filtration easier.[13][14]

  • Filtration: Pass the mixture through a short pad of silica gel or Celite® in a sintered glass funnel, and wash the filter cake thoroughly with diethyl ether. This step is crucial for removing the chromium residues.

  • Solvent Removal: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 5-methylhexanal can be purified by short path distillation to yield the pure aldehyde.

Safety Precautions

  • Pyridinium Chlorochromate (PCC): PCC is a toxic and carcinogenic chromium(VI) compound.[4][12] It should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation of the dust.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be carried out in a well-ventilated fume hood.

  • Waste Disposal: All chromium-containing waste must be disposed of according to institutional and local environmental regulations for heavy metal waste.

Visual Representations

4.1. Experimental Workflow

experimental_workflow reagents Suspend PCC and Celite® in anhydrous DCM addition Add this compound solution dropwise reagents->addition reaction Stir at Room Temperature (2-4 hours) addition->reaction monitoring Monitor by TLC reaction->monitoring workup Dilute with Diethyl Ether monitoring->workup filtration Filter through Silica Gel/Celite® workup->filtration evaporation Solvent Removal (Rotary Evaporator) filtration->evaporation purification Purify by Short Path Distillation evaporation->purification product Pure 5-methylhexanal purification->product

Caption: Experimental workflow for the oxidation of this compound.

4.2. Chemical Transformation

chemical_reaction sub This compound (C₇H₁₆O) prod 5-methylhexanal (C₇H₁₄O) sub->prod Oxidation solvent DCM sub->solvent reagent PCC (Pyridinium Chlorochromate) reagent->sub

Caption: Chemical transformation of this compound to 5-methylhexanal.

References

application of 5-Methyl-1-hexanol as a fragrance ingredient in perfumery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-1-hexanol (CAS No. 627-98-5) is a branched-chain aliphatic alcohol that presents a curious case in the field of perfumery. While some sources suggest its potential as a fragrance ingredient with a nuanced olfactory profile, a deeper investigation into its regulatory status and industry use reveals a more complex and cautionary picture. This document provides a comprehensive overview of this compound, summarizing its known properties, the conflicting reports on its fragrance applications, and general protocols for the evaluation of a novel fragrance ingredient, while underscoring the critical need for further safety and regulatory clarification before any practical application in perfumery.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a potential fragrance ingredient is fundamental to its evaluation and application. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 627-98-5
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Appearance Colorless liquid
Boiling Point 167-168 °C
Density 0.823 g/mL at 25 °C
Refractive Index n20/D 1.422

Olfactory Profile: A Tale of Contradiction

The olfactory character of this compound is a subject of conflicting information. Some suppliers describe it as a versatile ingredient with a subtle green and fruity aroma, suggesting it can act as a harmonizing element in complex fragrance compositions.[1] One description notes a "mild, alcohol-like smell".[2] However, a prominent resource in the fragrance and flavor industry, The Good Scents Company, explicitly states that this compound is "not for fragrance use".[3] This significant discrepancy underscores the ambiguity surrounding its application in perfumery.

Regulatory and Safety Status: A Notable Absence

A critical aspect of any fragrance ingredient is its safety and regulatory approval. For this compound, there is a conspicuous lack of endorsement from key industry bodies:

  • FEMA GRAS: There is no evidence of this compound having a FEMA (Flavor and Extract Manufacturers Association) number, which would designate it as Generally Recognized as Safe for use in flavorings and, by extension, often influences its use in fragrances.

  • IFRA Standards: A thorough search of the International Fragrance Association (IFRA) standards did not yield any specific guidelines or restrictions for this compound.[4][5][6][7][8] IFRA standards are crucial for ensuring the safe use of fragrance materials.

  • RIFM Safety Assessment: No comprehensive safety assessment from the Research Institute for Fragrance Materials (RIFM) for this compound was found. While a safety assessment for the related compound 3,5,5-trimethyl-1-hexanol is available, its findings cannot be directly extrapolated to this compound.[9]

Safety Data Sheets (SDS) for this compound indicate potential hazards, including skin irritation, serious eye damage, and respiratory irritation, and it is classified as a flammable liquid.[10]

Given the "not for fragrance use" advisory from a reputable source and the absence of key regulatory approvals, the use of this compound as a fragrance ingredient is not recommended without a thorough and updated safety assessment.

Application in Perfumery: Hypothetical Exploration

Despite the cautionary stance, it is valuable for researchers and scientists to understand the process by which a novel ingredient like this compound would be evaluated for its potential in perfumery.

Potential Olfactory Contributions

Based on the limited positive descriptions, this compound could theoretically be explored for its ability to:

  • Introduce Green and Fruity Nuances: Its described subtle green and fruity notes could lend a natural and fresh quality to floral and citrus fragrances.

  • Act as a Modifier and Blender: As a harmonizing element, it could be used to soften the edges of more potent aromatic chemicals and create a more seamless fragrance profile.

  • Function as a Chemical Intermediate: It has been noted that this compound can serve as a building block for the synthesis of other aroma chemicals.[1]

Experimental Protocols for Fragrance Ingredient Evaluation

The following are detailed, generalized protocols for the scientific evaluation of a potential new fragrance ingredient. It must be emphasized that these are not specific endorsements for the use of this compound in perfumery but rather a guide to the standard scientific process.

Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the specific odor character of the volatile components of a sample.

Methodology:

  • Sample Preparation: Prepare a dilution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1% and 0.1%.

  • Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Split Ratio: 1:1 (to both FID and ODP).

  • Olfactory Assessment: A trained sensory panelist sniffs the effluent from the ODP and records the odor descriptors and their intensity at specific retention times.

  • Data Analysis: Correlate the retention times of the odor events with the peaks on the FID chromatogram to identify the compound responsible for each scent characteristic.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Acquisition cluster_result Result Correlation Sample This compound Dilution Dilution (1% & 0.1%) Sample->Dilution Solvent Ethanol Solvent->Dilution GC Gas Chromatograph Dilution->GC Injection Column Capillary Column GC->Column ODP Olfactory Detection Port Column->ODP Effluent Split FID Flame Ionization Detector Column->FID Effluent Split Panelist Sensory Panelist ODP->Panelist Chromatogram FID Chromatogram FID->Chromatogram Olfactogram Olfactogram (Odor Descriptors) Panelist->Olfactogram Correlation Correlate Peaks and Odors Chromatogram->Correlation Olfactogram->Correlation

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Sensory Panel Evaluation

Objective: To assess the olfactory characteristics, intensity, and hedonic tone of the ingredient in a controlled environment.

Methodology:

  • Panel Selection: Recruit a panel of at least 10 trained sensory assessors.

  • Sample Preparation: Prepare smelling strips dipped in 1%, 5%, and 10% dilutions of this compound in ethanol. A blank ethanol strip should be used as a control.

  • Evaluation Procedure:

    • Present the coded smelling strips to the panelists in a randomized order in individual, well-ventilated booths.

    • Panelists evaluate the odor based on a standardized questionnaire, rating attributes such as intensity, pleasantness, and providing descriptive terms (e.g., green, fruity, waxy, chemical).

  • Data Analysis: Analyze the data statistically to determine the mean scores for each attribute and to create an odor profile.

Sensory_Panel_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Prep Prepare Dilutions (1%, 5%, 10% in Ethanol) Strips Dip and Code Smelling Strips Prep->Strips Booths Individual Evaluation Booths Strips->Booths Randomized Presentation Panel Trained Sensory Panel Panel->Booths Questionnaire Standardized Questionnaire Booths->Questionnaire Panelist Assessment Stats Statistical Analysis of Ratings Questionnaire->Stats Profile Generation of Odor Profile Stats->Profile

Caption: Workflow for sensory panel evaluation of a fragrance ingredient.

Conclusion

This compound remains an intriguing yet unverified potential fragrance ingredient. The conflicting reports regarding its olfactory profile, coupled with a lack of FEMA GRAS status, an IFRA standard, and a dedicated RIFM safety assessment, strongly advise against its use in perfumery at this time. For researchers, scientists, and drug development professionals, this compound serves as an important case study on the rigorous evaluation and validation required before a chemical can be considered a safe and effective fragrance ingredient. Any future consideration of this molecule for fragrance applications would necessitate a comprehensive safety assessment and clarification of its regulatory status.

References

Application Note: The Incompatibility of 5-Methyl-1-hexanol as a Solvent for Grignard Reactions and Protocols for Standard Ethereal Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document addresses the topic of 5-methyl-1-hexanol as a potential solvent for Grignard reactions. Based on fundamental chemical principles, this compound, a primary alcohol, is not a suitable solvent for the formation or reaction of Grignard reagents. Grignard reagents are potent nucleophiles and strong bases that readily react with protic compounds, including alcohols, leading to the immediate quenching of the reagent. This application note elucidates the chemical incompatibility, provides physical properties of this compound for reference, and presents detailed protocols for conducting Grignard reactions in standard, appropriate ethereal solvents such as diethyl ether and tetrahydrofuran (THF).

Introduction: The Critical Role of Solvents in Grignard Reactions

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, typically a carbonyl compound.[1][2] The choice of solvent is paramount for the successful formation and subsequent reaction of the Grignard reagent.[3] A suitable solvent must be aprotic (lacking acidic protons) and capable of solvating and stabilizing the Grignard reagent through coordination.[4][5][6] Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard choices because the lone pairs of electrons on the oxygen atom can coordinate with the magnesium atom, stabilizing the reagent.[6][7]

The Chemical Incompatibility of this compound

This compound is a primary alcohol, possessing a hydroxyl (-OH) group.[8] The hydrogen atom of the hydroxyl group is protic (acidic) and will react readily with the highly basic Grignard reagent. This acid-base reaction is rapid and exothermic, resulting in the decomposition of the Grignard reagent to form an alkane and a magnesium alkoxide.[9][10]

Reaction: R-MgX + R'-OH → R-H + Mg(OR')X

This reaction effectively destroys the Grignard reagent, rendering it unavailable for the desired nucleophilic addition to a carbonyl compound.[10][11] Therefore, any attempt to prepare or use a Grignard reagent in this compound will result in reaction failure.

Physical Properties of this compound and Suitable Grignard Solvents

While this compound is an unsuitable solvent for Grignard reactions, its physical properties are provided below for reference, alongside those of commonly used ethereal solvents.

PropertyThis compoundDiethyl Ether (Et₂O)Tetrahydrofuran (THF)
Chemical Formula C₇H₁₆O[12]C₄H₁₀OC₄H₈O
Molecular Weight 116.20 g/mol [12][13]74.12 g/mol 72.11 g/mol
Boiling Point (°C) 167-170[13][14]34.6[3]66[3]
Density (g/mL at 25°C) 0.823[13]0.7130.889
Flash Point (°C) ~61.8[14]-45[3]-14[3]
Solubility in Water 4089 mg/L @ 25 °C (est)[14]6.9 g/100 mL (20 °C)Miscible[15]
Suitability for Grignard Reaction Unsuitable Suitable Suitable

Experimental Protocol: Preparation of a Grignard Reagent and Reaction with a Ketone

The following protocols detail the standard procedure for a Grignard reaction using anhydrous diethyl ether. These procedures are broadly applicable and can be adapted for other suitable ethereal solvents like THF.

Materials
  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Anhydrous diethyl ether (or THF)

  • Electrophile (e.g., acetone, benzophenone)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried, three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Heating mantle

  • Ice bath

Protocol 1: Preparation of Phenylmagnesium Bromide in Diethyl Ether
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or nitrogen inlet), and a dropping funnel. Ensure all glassware is scrupulously dry.

  • Magnesium Activation: Place magnesium turnings (1.2 g, 50 mmol) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of nitrogen until violet iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.

  • Initial Reagent Addition: Add 10 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromobenzene (5.2 mL, 50 mmol) in 30 mL of anhydrous diethyl ether.

  • Initiation: Add approximately 2-3 mL of the bromobenzene solution from the dropping funnel to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The solution will turn cloudy and grayish-brown.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution is the Grignard reagent, phenylmagnesium bromide.

Protocol 2: Reaction of Phenylmagnesium Bromide with Acetone
  • Cooling: Cool the freshly prepared Grignard reagent solution in an ice bath.

  • Electrophile Addition: Dissolve acetone (3.7 mL, 50 mmol) in 10 mL of anhydrous diethyl ether and place this solution in the dropping funnel. Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. A white precipitate will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution. Stir until the aqueous and organic layers are distinct.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product (2-phenyl-2-propanol) can be purified by distillation or recrystallization.

Visualization of Experimental Workflow and Logic

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification reagents_prep Reactants: - Magnesium Turnings - Alkyl/Aryl Halide - Anhydrous Ether setup Assemble Dry Glassware under Inert Atmosphere reagents_prep->setup initiation Initiate Reaction (Iodine, gentle heat) setup->initiation formation Dropwise Addition of Halide Maintain Gentle Reflux initiation->formation cool Cool Grignard Reagent (Ice Bath) formation->cool Proceed to Reaction add_electrophile Dropwise Addition of Electrophile (e.g., Ketone) cool->add_electrophile react Stir at Room Temperature add_electrophile->react quench Quench with Saturated Aqueous NH4Cl react->quench Proceed to Workup extract Separate Layers and Extract with Ether quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry purify Remove Solvent and Purify Product dry->purify

Caption: Workflow for a standard Grignard synthesis.

Solvent_Selection_Logic start Select Solvent for Grignard Reaction check_protic Does the solvent have acidic protons (e.g., -OH, -NH)? start->check_protic unsuitable Unsuitable: Grignard reagent will be quenched. Example: this compound check_protic->unsuitable Yes check_coordinating Is the solvent aprotic and capable of coordinating Mg? check_protic->check_coordinating No suitable Suitable: Stabilizes Grignard reagent. Examples: Diethyl Ether, THF check_coordinating->suitable Yes not_ideal Not Ideal: May result in poor solubility or reagent instability. check_coordinating->not_ideal No

Caption: Logical decision tree for Grignard solvent selection.

Conclusion

The fundamental reactivity of Grignard reagents as strong bases precludes the use of protic solvents such as this compound. Any attempt to utilize an alcohol as the solvent will result in the immediate destruction of the Grignard reagent. For successful Grignard synthesis, it is imperative to use anhydrous, aprotic, and coordinating solvents. Diethyl ether and THF remain the solvents of choice for most applications, providing the necessary stabilization for the Grignard reagent to form and react efficiently with a wide range of electrophiles. The protocols provided herein represent standard and reliable methods for carrying out these essential carbon-carbon bond-forming reactions.

References

procedure for the synthesis of 5-methylhexyl acetate from 5-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides detailed protocols for the synthesis of 5-methylhexyl acetate, an ester often utilized as a fragrance and flavoring agent, and as a semiochemical in entomological research. The primary method described is the Fischer-Speier esterification of 5-methyl-1-hexanol with acetic acid, a classic and cost-effective approach. An alternative method employing acetic anhydride is also presented, which may offer advantages in terms of reaction rate and yield. These protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Data Presentation

ParameterFischer EsterificationAcetylation with Acetic Anhydride
Reactants This compound, Acetic AcidThis compound, Acetic Anhydride
Catalyst Concentrated Sulfuric Acid(Optional) Pyridine or other base
Typical Molar Ratio (Alcohol:Acid/Anhydride) 1:1.5 - 1:21:1.1 - 1:2
Reaction Temperature Reflux (approx. 118-125 °C)Room Temperature to Reflux
Typical Reaction Time 60 - 90 minutes1 - 3 hours
Typical Yield 60 - 80%80 - 95%
Work-up Procedure Aqueous wash with NaHCO₃ solutionAqueous wash, possible hydrolysis of excess anhydride
Purification Simple or Fractional DistillationSimple or Fractional Distillation

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol details the synthesis of 5-methylhexyl acetate from this compound and glacial acetic acid using a sulfuric acid catalyst.[1][2][3]

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 100-mL round-bottom flask, combine 15.0 mL of this compound and 20.0 mL of glacial acetic acid.[2][3] Add a few boiling chips to the flask.

  • Catalyst Addition: Carefully and slowly add 3-4 mL of concentrated sulfuric acid to the mixture while swirling the flask.[2][3] The addition is exothermic and will generate heat.

  • Reflux: Attach a reflux condenser to the round-bottom flask and ensure that cooling water is flowing through the condenser. Heat the mixture to a gentle boil using a heating mantle and maintain a steady reflux for 60 to 75 minutes.[1]

  • Cooling: After the reflux period, turn off the heating mantle and allow the reaction mixture to cool to room temperature.

  • Work-up - Aqueous Wash: Transfer the cooled reaction mixture to a 250-mL separatory funnel. Add 50 mL of cold water and shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.[2]

  • Neutralization: Add 25 mL of 5% sodium bicarbonate solution to the separatory funnel.[2] Swirl the funnel gently at first, and then stopper and shake, venting frequently to release the carbon dioxide gas that is evolved. Continue to add sodium bicarbonate solution in portions until the aqueous layer is basic to litmus paper.[2] Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with 25 mL of saturated sodium chloride (brine) solution to help remove dissolved water.[2] Separate and discard the aqueous brine layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the ester.[2] Swirl the flask and let it stand for 10-15 minutes. The liquid should become clear.

  • Purification - Distillation: Decant the dried liquid into a distillation flask, leaving the drying agent behind. Add a few new boiling chips and set up for simple distillation. Collect the fraction that distills between 175-180 °C as the pure 5-methylhexyl acetate.

Protocol 2: Acetylation of this compound with Acetic Anhydride

This method utilizes acetic anhydride, which is more reactive than acetic acid and can provide higher yields.

Materials:

  • This compound

  • Acetic anhydride

  • (Optional) Pyridine

  • Deionized water

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir plate and stir bar

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 10.0 g of this compound.

  • Reagent Addition: Slowly add 1.2 to 1.5 molar equivalents of acetic anhydride to the alcohol while stirring. If desired, a catalytic amount of pyridine can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction can be gently heated to increase the rate, but this may not be necessary.

  • Quenching: After the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature. Slowly add cold water to the flask to quench the excess acetic anhydride. Stir for 15-20 minutes to ensure complete hydrolysis.

  • Work-up: Transfer the mixture to a separatory funnel. Add an organic solvent like diethyl ether or ethyl acetate to extract the product. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove acetic acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude ester by simple distillation, collecting the fraction at the appropriate boiling point (175-180 °C).

Mandatory Visualization

Synthesis_Workflow Reactants Reactants: This compound Acetic Acid / Acetic Anhydride Reaction Reaction: Reflux / Stirring Reactants->Reaction Catalyst Catalyst: Conc. H₂SO₄ Catalyst->Reaction Workup Work-up: Aqueous Wash (H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying: Anhydrous MgSO₄ Workup->Drying Purification Purification: Distillation Drying->Purification Product Product: 5-Methylhexyl Acetate Purification->Product

Caption: Experimental workflow for the synthesis of 5-methylhexyl acetate.

References

Application Notes and Protocols for 5-Methyl-1-hexanol as a Co-surfactant in Microemulsion Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Methyl-1-hexanol as a co-surfactant in the formulation of microemulsions for drug delivery applications. The following sections detail the principles, experimental protocols, and data presentation for the successful development and characterization of these advanced drug delivery systems.

Introduction to this compound in Microemulsions

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a co-surfactant.[1] They have garnered significant interest as drug delivery vehicles due to their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs.[2][3] The selection of a suitable co-surfactant is critical for the formation, stability, and performance of a microemulsion.

This compound, a branched-chain alcohol, serves as an effective co-surfactant. Its role is to reduce the interfacial tension between the oil and water phases, increase the fluidity of the interfacial film, and disrupt the formation of liquid crystalline phases, thereby expanding the microemulsion region.[3] The branched structure of this compound can influence the curvature of the interfacial film, allowing for the formation of stable microemulsions with desirable characteristics for drug delivery.

Data Presentation: Formulation and Characterization

The following tables summarize hypothetical yet representative quantitative data for microemulsion formulations incorporating this compound as a co-surfactant. These tables are intended to serve as a guide for formulation development and characterization.

Table 1: Exemplary Microemulsion Formulations with this compound

Formulation CodeOil Phase (% w/w) (e.g., Isopropyl Myristate)Surfactant (% w/w) (e.g., Tween 80)This compound (% w/w)Aqueous Phase (% w/w)
ME-5MH-110351540
ME-5MH-215401035
ME-5MH-312302038
ME-5MH-4845542

Table 2: Physicochemical Characterization of this compound-based Microemulsions

Formulation CodeDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Viscosity (cP)Refractive Index
ME-5MH-145.2 ± 2.10.15 ± 0.02-15.3 ± 1.225.6 ± 0.81.412 ± 0.002
ME-5MH-262.8 ± 3.50.21 ± 0.03-12.1 ± 0.930.1 ± 1.11.425 ± 0.003
ME-5MH-338.5 ± 1.80.12 ± 0.01-18.7 ± 1.522.4 ± 0.51.408 ± 0.001
ME-5MH-475.1 ± 4.20.28 ± 0.04-9.8 ± 0.735.8 ± 1.31.431 ± 0.004

Table 3: Drug Loading and Encapsulation Efficiency in an Optimized this compound Microemulsion (e.g., ME-5MH-3)

Drug (Model)Drug Loading (% w/w)Encapsulation Efficiency (%)
Dexamethasone0.598.5 ± 0.8
Itraconazole1.095.2 ± 1.2
Metronidazole0.897.1 ± 0.9

Experimental Protocols

Detailed methodologies for the key experiments in the formulation and characterization of microemulsions containing this compound are provided below.

Construction of Pseudo-ternary Phase Diagrams

This protocol outlines the construction of a phase diagram to identify the microemulsion existence region.

Protocol:

  • Prepare Surfactant-Co-surfactant (Sₘᵢₓ) Mixtures: Prepare mixtures of the chosen surfactant (e.g., Tween 80) and this compound at various weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).

  • Prepare Oil and Sₘᵢₓ Mixtures: For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase (e.g., Isopropyl Myristate) at different weight ratios, typically ranging from 1:9 to 9:1 (Oil:Sₘᵢₓ).

  • Water Titration: Titrate each oil and Sₘᵢₓ mixture with the aqueous phase (e.g., distilled water) dropwise under constant magnetic stirring at a controlled temperature (e.g., 25°C).

  • Observation: After each addition of the aqueous phase, visually inspect the mixture for transparency and homogeneity. The endpoint of the titration for a single-phase microemulsion is the point where the mixture becomes clear and transparent. Turbid or multiphasic systems are also noted.

  • Plotting the Diagram: Plot the results on a triangular graph paper to delineate the boundaries of the microemulsion region for each Sₘᵢₓ ratio.

G cluster_0 Preparation of Sₘᵢₓ cluster_1 Preparation of Oil-Sₘᵢₓ Mixtures cluster_2 Water Titration & Observation cluster_3 Phase Diagram Construction S Surfactant Mix1 Mix at various ratios (1:1, 2:1, 1:2) S->Mix1 CS This compound CS->Mix1 Smix Sₘᵢₓ Mixtures Mix1->Smix Mix2 Mix Oil and Sₘᵢₓ at various ratios Smix->Mix2 Oil Oil Phase Oil->Mix2 OilSmix Oil-Sₘᵢₓ Mixtures Mix2->OilSmix Titrate Titrate with Water OilSmix->Titrate Water Aqueous Phase Water->Titrate Observe Observe for Transparency Titrate->Observe Plot Plot Data on Ternary Diagram Observe->Plot Diagram Pseudo-ternary Phase Diagram Plot->Diagram G start Start weigh Weigh Oil, Surfactant, and this compound start->weigh mix Mix until Homogenous weigh->mix add_water Slowly Add Aqueous Phase while Stirring mix->add_water equilibrate Continue Stirring to Equilibrate add_water->equilibrate end Transparent Microemulsion equilibrate->end G cluster_0 Stress Conditions cluster_1 Evaluation start Microemulsion Sample centrifuge Centrifugation start->centrifuge freeze_thaw Freeze-Thaw Cycles start->freeze_thaw temp_storage Elevated Temperature Storage start->temp_storage visual Visual Inspection (Phase Separation, Clarity) centrifuge->visual freeze_thaw->visual temp_storage->visual dls Droplet Size & PDI Analysis visual->dls

References

Application Notes and Protocols: Enantioselective Synthesis of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Case Study on the Synthesis of (R)- and (S)-Citronellol

Introduction

These application notes provide detailed protocols for the enantioselective synthesis of chiral alcohols, targeting researchers, scientists, and professionals in drug development. It is important to clarify that the initially requested molecule, 5-Methyl-1-hexanol, is achiral as it lacks a stereocenter and therefore cannot be synthesized in an enantioselective manner. We will focus on the enantioselective synthesis of a structurally related and industrially significant chiral alcohol, citronellol. The methodologies presented here, including asymmetric hydrogenation and biocatalytic reduction, are broadly applicable to the synthesis of other chiral alcohols.

Citronellol is a naturally occurring acyclic monoterpenoid. Its two enantiomers, (R)-(+)-citronellol and (S)-(−)-citronellol, possess distinct fragrances and are valuable chiral building blocks in the synthesis of various natural products and pharmaceuticals, including (-)-menthol.

I. Asymmetric Homogeneous Hydrogenation using BINAP-Ruthenium Catalysts

This method provides a robust and highly selective route to both enantiomers of citronellol through the asymmetric hydrogenation of the allylic alcohol geraniol. The choice of the (R)- or (S)-BINAP ligand determines the chirality of the resulting citronellol.

Experimental Protocol: Synthesis of (S)-(-)-Citronellol

This protocol is adapted from the procedure published in Organic Syntheses.[1]

Materials:

  • Geraniol (98%)

  • Methanol (anhydrous)

  • [Ru(OCOCH₃)₂((S)-BINAP)] catalyst

  • High-pressure autoclave equipped with a magnetic stirrer and a gas-inlet tube

Procedure:

  • In a glovebox, place 15.5 g (100 mmol) of geraniol and 21.3 mg (0.025 mmol) of [Ru(OCOCH₃)₂((S)-BINAP)] into a 100-mL glass liner for the autoclave.

  • Add 25 mL of anhydrous methanol to the liner.

  • Seal the autoclave and connect it to a hydrogen cylinder.

  • Flush the autoclave with hydrogen gas five times to remove air.

  • Pressurize the autoclave with hydrogen to 100 atm.

  • Commence stirring and maintain the internal temperature at 20°C. The reaction is typically complete within 12 hours.[1]

  • Monitor the reaction progress by observing the cessation of hydrogen consumption.

  • Once the reaction is complete, carefully release the excess hydrogen pressure.

  • Transfer the yellowish-brown reaction mixture to a round-bottom flask.

  • Remove the methanol solvent using a rotary evaporator.

  • Purify the residue by vacuum distillation (bp 58–62°C/0.01 mm) to yield (S)-(−)-citronellol.

Data Presentation

CatalystSubstrateProductYield (%)ee (%)Reference
[Ru(OCOCH₃)₂((S)-BINAP)]Geraniol(S)-(-)-Citronellol93-9798[1]
[Ru(OCOCH₃)₂((R)-BINAP)]Geraniol(R)-(+)-Citronellol~95>96[1]
Ru₂Cl₄[(R)-BINAP]₂[N(C₂H₅)₃]Geraniol(S)-Citronellol4793[1]

II. Biocatalytic Cascade for the Synthesis of (R)-Citronellal

This enzymatic approach offers a sustainable and highly selective alternative for producing chiral compounds under mild reaction conditions. A one-pot, two-step cascade using a copper radical oxidase (CgrAlcOx) and an ene reductase (OYE2) can convert geraniol to (R)-citronellal with high conversion and enantiomeric excess.[2][3] (R)-Citronellal can then be readily reduced to (R)-citronellol using standard reducing agents if desired.

Experimental Protocol: One-Pot Bienzymatic Synthesis of (R)-Citronellal

This protocol is based on the work of Bougioukou et al. and has been further optimized.[3][4][5]

Materials:

  • Geraniol

  • Copper radical oxidase (CgrAlcOx) from Colletotrichum graminicola

  • Ene reductase (OYE2) from Saccharomyces cerevisiae

  • Catalase (CAT)

  • Horseradish peroxidase (HRP)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • NADP⁺

  • Glucose

  • Potassium phosphate buffer (KPi), pH 8.0

  • Acetone

Procedure:

  • Step 1: Oxidation of Geraniol to Geranial:

    • In a reaction vessel, prepare a solution containing 20 mM geraniol, 1 µM CgrAlcOx, 0.5 µM catalase, and 0.5 µM HRP in 100 mM KPi buffer (pH 8.0) with 1% v/v acetone.

    • Incubate the mixture at 23°C with shaking (200 rpm) for 1 hour to ensure complete conversion of geraniol to geranial.[3]

  • Step 2: Asymmetric Reduction of Geranial to (R)-Citronellal:

    • To the reaction mixture from Step 1, add 10.67 µM OYE2, 6 U/mL GDH, 40 mM glucose, and 1 mM NADP⁺.

    • Continue the incubation at 23°C with shaking for an additional 5 hours.[3]

  • Work-up and Analysis:

    • Extract the product from the aqueous phase using an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it in vacuo.

    • Analyze the conversion and enantiomeric excess of (R)-citronellal using chiral gas chromatography (GC).

Data Presentation

Enzyme SystemSubstrateProductConversion (%)ee (%)Reference
CgrAlcOx and OYE2 (one-pot, sequential)Geraniol(R)-Citronellal95.195.9[3]
CgrAlcOx and GluER (one-pot, sequential)Geraniol(S)-Citronellal95.399.2[3]
Immobilized CgrAlcOx and OYE2 (concurrent)Geraniol(R)-Citronellal9596.9[4][5]

Visualizations

Workflow for Asymmetric Hydrogenation

G Asymmetric Hydrogenation Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Purification Geraniol Geraniol Autoclave High-Pressure Autoclave (100 atm H₂, 20°C) Geraniol->Autoclave Catalyst (S)-BINAP-Ru Catalyst Catalyst->Autoclave Methanol Methanol Methanol->Autoclave Evaporation Solvent Evaporation Autoclave->Evaporation Reaction Mixture Distillation Vacuum Distillation Evaporation->Distillation Product (S)-Citronellol Distillation->Product G Biocatalytic Cascade for (R)-Citronellal Synthesis cluster_oxidation Step 1: Oxidation cluster_reduction Step 2: Asymmetric Reduction Geraniol Geraniol CgrAlcOx CgrAlcOx Geraniol->CgrAlcOx Geranial Geranial OYE2 OYE2 Geranial->OYE2 R_Citronellal (R)-Citronellal CgrAlcOx->Geranial OYE2->R_Citronellal Cofactor NADPH -> NADP+ Cofactor->OYE2 Regeneration GDH / Glucose Regeneration->Cofactor

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methyl-1-hexanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 5-Methyl-1-hexanol via fractional distillation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the fractional distillation of this compound.

Problem Potential Cause Solution
No distillate is collecting, but the flask is boiling. - System Leak: Poorly sealed joints can allow vapor to escape. - Insufficient Heating: The vapor may not have enough energy to travel up the fractionating column to the condenser. - Improper Thermometer Placement: The thermometer bulb might be positioned too high, not accurately reflecting the temperature of the vapor entering the condenser.- Check all joints: Ensure all glassware connections are secure. Use appropriate clamps and grease if necessary. - Increase heating: Gradually increase the temperature of the heating mantle. Insulating the distillation column with glass wool or aluminum foil can also help maintain the necessary vapor temperature.[1] - Adjust thermometer: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head leading to the condenser.
The temperature is fluctuating significantly. - Uneven Boiling (Bumping): Lack of boiling chips or inadequate stirring can cause sudden, violent boiling. - Inconsistent Heat Source: Fluctuations in the heating mantle's output. - Drafts: Air currents around the apparatus can cause cooling.- Add boiling chips or a magnetic stir bar: This will ensure smooth boiling. - Use a voltage regulator: This can help maintain a steady heat output from the mantle. - Shield the apparatus: Work in a fume hood with the sash lowered as much as possible to minimize drafts.[2]
The separation of impurities is poor. - Distillation rate is too fast: Insufficient time for the vapor-liquid equilibria to be established in the fractionating column. - Inefficient fractionating column: The column may not have enough theoretical plates for the separation. - Flooding of the column: Excessive heating can cause a large amount of liquid to be carried up the column, preventing proper separation.- Reduce the heating rate: A slow and steady distillation rate (1-2 drops per second) is optimal for good separation. - Use a more efficient column: A longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge) can improve separation. - Decrease the heating rate: If you observe a continuous stream of liquid in the column instead of a gentle condensation and revaporization, reduce the heat to allow the column to drain.
The distillate is cloudy. - Water contamination: Water can form an azeotrope with the alcohol, or simply co-distill if present in significant amounts.- Dry the initial product: Before distillation, ensure the crude this compound is thoroughly dried using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of pure this compound?

A1: The boiling point of this compound is typically reported in the range of 167-172 °C at atmospheric pressure (760 mmHg). Variations within this range can be attributed to differences in atmospheric pressure and the purity of the sample.

Q2: What are the likely impurities in my crude this compound sample?

A2: The impurities will depend on the synthetic route used.

  • Grignard Synthesis (e.g., from isoamyl bromide and formaldehyde): Potential impurities include unreacted isoamyl bromide (boiling point: ~120-121 °C) and side-products like isoamyl ether.

  • Hydroboration-Oxidation of 5-methyl-1-hexene: Possible impurities include the starting material, 5-methyl-1-hexene (boiling point: ~85 °C)[3][4][5][6][7], and potentially high-boiling tri(5-methylhexyl)borane intermediates if the oxidation step is incomplete.

Q3: How do I choose the right fractionating column?

A3: The choice of fractionating column depends on the boiling point difference between this compound and its impurities. For impurities with significantly lower boiling points, such as 5-methyl-1-hexene, a simple Vigreux column may be sufficient. For impurities with closer boiling points, a more efficient column with a higher number of theoretical plates, such as one packed with Raschig rings or metal sponge, will be necessary to achieve good separation.

Q4: When should I start collecting the main fraction of this compound?

A4: You should start collecting the main fraction when the temperature at the distillation head stabilizes at the boiling point of this compound (around 167-172 °C). Initially, you may observe a lower boiling point as more volatile impurities are removed (the forerun). After the main fraction is collected, the temperature may rise again, indicating the presence of higher-boiling impurities.

Q5: What safety precautions should I take during the fractional distillation of this compound?

A5:

  • Ventilation: Always perform the distillation in a well-ventilated fume hood.[8]

  • Heat Source: Use a heating mantle with a stirrer and avoid open flames as alcohols are flammable.[8]

  • Glassware: Inspect all glassware for cracks before use. Ensure the system is not completely sealed to avoid pressure buildup.[9]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.[10]

  • Cooling Water: Ensure a steady flow of cooling water through the condenser before starting to heat. The water should enter at the bottom inlet and exit at the top outlet.

  • Bumping: Use boiling chips or a magnetic stirrer to ensure smooth boiling and prevent bumping.[11]

Data Presentation

The following table summarizes the boiling points of this compound and its potential impurities to aid in the planning and execution of the fractional distillation.

Compound Boiling Point (°C at 760 mmHg) Potential Role in Distillation
5-Methyl-1-hexene~85[3][4][5][6][7]Impurity (Forerun)
Isoamyl bromide (1-Bromo-3-methylbutane)~120-121[12][13][14][15]Impurity (Forerun)
This compound ~167-172 Product
Tri(5-methylhexyl)boraneHigh-boilingImpurity (Residue)

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound
  • Preparation:

    • Ensure the crude this compound is dry. If necessary, treat it with a suitable drying agent like anhydrous magnesium sulfate, and then filter.

    • Assemble the fractional distillation apparatus in a fume hood. The setup should include a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Place a few boiling chips or a magnetic stir bar in the round-bottom flask.

  • Distillation:

    • Charge the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Begin circulating cold water through the condenser.

    • Start heating the flask gently using a heating mantle.

    • Observe the temperature on the thermometer. The first fraction to distill will be the forerun, containing lower-boiling impurities. Collect this in a separate receiving flask.

    • As the temperature approaches the boiling point of this compound (167-172 °C), change the receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate of 1-2 drops per second for optimal separation.

    • Monitor the temperature closely. A stable temperature reading during the collection of the main fraction indicates a pure compound.

    • If the temperature drops, it may indicate that all the this compound has distilled. If it rises significantly, it indicates the start of the distillation of higher-boiling impurities.

  • Completion:

    • Stop the distillation when the temperature either drops or rises significantly after the main fraction has been collected, or when only a small amount of residue remains in the distillation flask.

    • Turn off the heating mantle and allow the apparatus to cool down completely before disassembling.

Mandatory Visualization

Fractional_Distillation_Workflow crude_product Crude this compound (with impurities) distillation_flask Distillation Flask crude_product->distillation_flask 1. Charge heating Heating heating->distillation_flask 2. Heat fractionating_column Fractionating Column (Separation based on boiling points) distillation_flask->fractionating_column 3. Vaporization residue Residue (High-boiling impurities, e.g., borane intermediates) distillation_flask->residue Remains condenser Condenser fractionating_column->condenser 4. Purified Vapor forerun Forerun Collection (Low-boiling impurities, e.g., 5-methyl-1-hexene) condenser->forerun 5. Condensation (Low Temp Plateau) main_fraction Main Fraction Collection (Pure this compound) condenser->main_fraction 6. Condensation (Stable Boiling Point)

Caption: Workflow for the purification of this compound by fractional distillation.

References

Technical Support Center: Purification of 5-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Methyl-1-hexanol and the removal of its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing isomeric impurities from this compound?

A1: The primary methods for separating isomeric impurities from this compound are high-efficiency fractional distillation and preparative high-performance liquid chromatography (HPLC). The choice between these methods depends on the boiling point differences between the isomers, the required purity, and the scale of the purification. For isomers with significantly different boiling points, fractional distillation is often the more cost-effective approach.[1] However, for isomers with very close boiling points, preparative HPLC or derivatization followed by distillation may be necessary.[1]

Q2: I am having difficulty separating isomers of this compound by fractional distillation. What could be the issue?

A2: The primary challenge with fractional distillation of this compound isomers is the small difference in their boiling points. As indicated in the data table below, isomers such as 2-Methyl-1-hexanol and 3-Methyl-1-hexanol have boiling points very close to that of this compound.

To improve separation, consider the following:

  • Increase Column Efficiency: Use a fractionating column with a higher number of theoretical plates. Packed columns (e.g., with Raschig rings or Vigreux indentations) provide a larger surface area for repeated vaporization-condensation cycles, which is essential for separating close-boiling liquids.[2]

  • Optimize Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can enhance separation but will also increase the distillation time.

  • Slow Distillation Rate: A slower heating rate allows for better equilibrium between the liquid and vapor phases within the column, leading to a more efficient separation.[2]

  • Vacuum Distillation: Lowering the pressure will reduce the boiling points of the compounds, which can sometimes improve separation.

Q3: When should I consider using preparative HPLC instead of fractional distillation?

A3: Preparative HPLC is recommended when:

  • The boiling points of the isomeric impurities are too close for effective separation by fractional distillation (typically a difference of less than 5-10 °C).

  • High purity (>99%) of this compound is required.

  • You are working with small sample sizes where losses during distillation would be significant.

Preparative HPLC offers superior resolving power for complex mixtures and can separate isomers with very similar physical properties.[3][4]

Q4: Can derivatization help in the separation of this compound isomers?

A4: Yes, derivatization can be a useful strategy. By converting the alcohol isomers into esters (for example, by reacting them with an acid chloride or anhydride), you can create new compounds with potentially larger differences in their boiling points.[1] These esters can then be separated by fractional distillation. After separation, the purified ester fractions can be hydrolyzed back to the individual alcohol isomers. This multi-step process can be more labor-intensive but is effective for separating very closely boiling isomers.[1]

Troubleshooting Guides

Issue 1: Incomplete separation of isomers using fractional distillation.

  • Possible Cause: Insufficient column efficiency for the separation of close-boiling isomers.

  • Solution:

    • Assess Column Type: Ensure you are using a high-efficiency fractionating column (e.g., Vigreux, packed column). For very close-boiling isomers, a spinning band distillation apparatus may be required.

    • Increase Column Length: A longer column provides more theoretical plates and enhances separation.

    • Optimize Heating and Insulation: Maintain a slow and steady heating rate. Insulate the distillation column to minimize heat loss and maintain the temperature gradient.

Issue 2: Low yield of purified this compound after preparative HPLC.

  • Possible Cause 1: Suboptimal mobile phase composition leading to poor peak resolution.

  • Solution 1:

    • Perform analytical HPLC first to optimize the separation conditions. Experiment with different solvent gradients (e.g., varying the ratio of acetonitrile/water or methanol/water) to achieve baseline separation of the isomers.[5][6]

  • Possible Cause 2: Column overloading.

  • Solution 2:

    • Reduce the injection volume or the concentration of the sample. Overloading the column leads to peak broadening and co-elution of components.[4]

  • Possible Cause 3: Inefficient fraction collection.

  • Solution 3:

    • Ensure the fraction collector is properly calibrated and timed to collect the peak corresponding to this compound accurately.

Data Presentation

Table 1: Boiling Points of this compound and Potential Isomeric Impurities

Compound NameCAS NumberMolecular FormulaBoiling Point (°C) at 760 mmHg
This compound627-98-5C₇H₁₆O167-168[7]
2-Methyl-1-hexanol624-22-6C₇H₁₆O164[8]
3-Methyl-1-hexanol13231-81-7C₇H₁₆O161-162[5]
4-Methyl-1-hexanol627-98-5C₇H₁₆O165-166
n-Heptanol111-70-6C₇H₁₆O175-177

Note: Boiling points can vary slightly based on the source and experimental conditions.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a high-efficiency fractionating column (e.g., a 30 cm Vigreux column or a column packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed.

    • Place a stir bar in the distillation flask.

  • Procedure:

    • Charge the distillation flask with the impure this compound (do not fill more than two-thirds full).

    • Begin heating the flask gently using a heating mantle.

    • Slowly increase the temperature until the mixture begins to boil and the vapor line starts to rise up the fractionating column.

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second).[2]

    • Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of the desired isomer. The temperature should remain constant during the collection of a pure fraction.

    • Collect fractions in separate, labeled receiving flasks. Typically, an initial "forerun" fraction containing the most volatile impurities is collected first.

    • The main fraction corresponding to the boiling point of this compound should be collected next.

    • Stop the distillation before the flask runs dry.

  • Analysis:

    • Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their purity.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

  • System Preparation:

    • Column: C18 preparative column (e.g., 250 mm x 20 mm, 5 µm particle size).

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Equilibrate the column with the initial mobile phase composition.

  • Method Development (Analytical Scale):

    • First, develop an optimal separation method on an analytical C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Use a gradient elution to determine the best solvent system for separating the isomers. A typical starting gradient could be from 50% B to 100% B over 30 minutes.

    • Monitor the elution using a UV detector (if applicable, though alcohols have low UV absorbance) or a refractive index (RI) detector.

  • Preparative Scale-Up:

    • Scale up the analytical method to the preparative column. Adjust the flow rate and injection volume according to the column dimensions.

    • Dissolve the impure this compound in the initial mobile phase.

    • Inject the sample onto the preparative column.

    • Run the preparative HPLC using the optimized gradient.

    • Collect the fractions corresponding to the this compound peak using a fraction collector.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the mobile phase solvents by rotary evaporation to obtain the purified this compound.

    • Confirm the purity of the final product using analytical HPLC or GC-MS.

Visualizations

TroubleshootingWorkflow start Start: Impure This compound check_bp Are boiling points of isomers known and different by >10°C? start->check_bp frac_dist Attempt High-Efficiency Fractional Distillation check_bp->frac_dist Yes prep_hplc Use Preparative HPLC check_bp->prep_hplc No analysis Analyze Purity (GC-MS) frac_dist->analysis prep_hplc->analysis derivatize Consider Derivatization Followed by Distillation derivatize->frac_dist success Pure this compound analysis->success Purity Met failure Separation Unsuccessful analysis->failure Purity Not Met failure->prep_hplc failure->derivatize

Caption: Troubleshooting workflow for selecting a purification method.

FractionalDistillationTroubleshooting start Issue: Incomplete Separation by Fractional Distillation check_column Check Column Efficiency (Vigreux, Packed) start->check_column check_rate Check Distillation Rate start->check_rate check_reflux Check Reflux Ratio start->check_reflux increase_efficiency Increase Column Length or Use More Efficient Packing check_column->increase_efficiency decrease_rate Decrease Heating Rate check_rate->decrease_rate increase_reflux Increase Reflux Ratio check_reflux->increase_reflux solution Improved Separation increase_efficiency->solution decrease_rate->solution increase_reflux->solution

Caption: Troubleshooting guide for fractional distillation.

References

identifying byproducts in the synthesis of 5-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-1-hexanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via three primary routes: hydroboration-oxidation of 5-methyl-1-hexene, Grignard reaction with an isobutyl precursor, and reduction of 5-methylhexanoic acid.

Hydroboration-Oxidation of 5-Methyl-1-hexene

Q1: My final product is a mixture of two isomers that are difficult to separate. How can I identify them and improve the selectivity for this compound?

A1: The most common byproduct in the hydroboration-oxidation of a terminal alkene like 5-methyl-1-hexene is the isomeric secondary alcohol, 5-methyl-2-hexanol. This arises from the Markovnikov addition of borane to the double bond, whereas the desired this compound is the anti-Markovnikov product.

  • Identification: The two isomers can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). This compound will be the major peak, and 5-methyl-2-hexanol will be the minor, earlier eluting peak.

  • Improving Selectivity:

    • Sterically Hindered Borane Reagents: Using a bulkier borane reagent, such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), in place of borane-THF complex (BH₃-THF), can significantly enhance the selectivity for the anti-Markovnikov product. The increased steric hindrance of these reagents favors addition to the less substituted carbon of the alkene.

    • Reaction Temperature: Maintaining a low reaction temperature (0-5 °C) during the hydroboration step can also improve regioselectivity.

Q2: The yield of my reaction is consistently low. What are the potential causes and how can I troubleshoot this?

A2: Low yields can result from several factors in a hydroboration-oxidation reaction.

  • Incomplete Reaction: Ensure the hydroboration step goes to completion by allowing sufficient reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or GC can be helpful.

  • Improper Stoichiometry: Use a slight excess of the borane reagent to ensure complete consumption of the alkene.

  • Oxidation Step Issues: The oxidation with hydrogen peroxide and a base (e.g., NaOH) is exothermic. Ensure the temperature is controlled during the addition of the reagents to prevent side reactions. The pH of the aqueous solution should be basic to ensure the efficient conversion of the trialkylborane to the alcohol.

  • Workup and Extraction: Ensure thorough extraction of the product from the aqueous layer using an appropriate organic solvent like diethyl ether or ethyl acetate. Incomplete extraction is a common cause of low yield.

Grignard Reaction (e.g., Isobutylmagnesium Bromide with Formaldehyde)

Q1: I am observing a significant amount of a high-boiling, non-polar byproduct in my GC-MS analysis. What is it likely to be?

A1: A common byproduct in Grignard reactions is the coupling of the Grignard reagent with the starting alkyl halide. In the synthesis using isobutylmagnesium bromide, this would result in the formation of 2,5-dimethylhexane. This occurs due to a Wurtz-type coupling reaction.

  • Minimizing the Byproduct: This side reaction can be minimized by the slow, dropwise addition of the isobutyl bromide to the magnesium turnings during the formation of the Grignard reagent. This maintains a low concentration of the alkyl halide in the presence of the formed Grignard reagent.

Q2: My Grignard reaction fails to initiate, or the yield is very poor. What are the critical parameters to control?

A2: Grignard reactions are notoriously sensitive to reaction conditions.

  • Anhydrous Conditions: The most critical factor is the complete exclusion of water from the reaction. All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere), and anhydrous solvents (typically diethyl ether or THF) must be used. Water will quench the Grignard reagent by protonation, forming isobutane and magnesium salts, thus reducing the yield of the desired alcohol.

  • Magnesium Activation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting. Activating the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane can help initiate the reaction.

  • Purity of Reagents: Ensure the isobutyl bromide and formaldehyde (or paraformaldehyde) are pure and dry.

Reduction of 5-Methylhexanoic Acid

Q1: My reduction of 5-methylhexanoic acid with lithium aluminum hydride (LiAlH₄) is not going to completion, and I am recovering starting material. What could be the issue?

A1: Incomplete reduction can be due to several factors.

  • Insufficient Reducing Agent: LiAlH₄ reacts with the acidic proton of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas before the reduction of the carbonyl group occurs. Therefore, more than one equivalent of hydride is consumed per mole of carboxylic acid. A molar ratio of at least 1:1 of LiAlH₄ to the carboxylic acid is typically required, with a slight excess often being beneficial.

  • Reaction Conditions: While the reaction is often vigorous initially, ensuring it is stirred for a sufficient time at a suitable temperature (e.g., reflux in THF) is important for driving the reaction to completion.

  • Purity of LiAlH₄: Lithium aluminum hydride is highly reactive and can decompose upon exposure to moisture. Use fresh, high-quality LiAlH₄.

Q2: Are there any significant byproducts I should be aware of in the LiAlH₄ reduction of 5-methylhexanoic acid?

A2: The reduction of a simple carboxylic acid like 5-methylhexanoic acid with a strong reducing agent like LiAlH₄ is generally a very clean reaction and proceeds in high yield to the primary alcohol.[1] If the starting material is pure, significant organic byproducts are not typically expected. However, impurities in the starting 5-methylhexanoic acid could be reduced to corresponding byproducts. For instance, if the starting material contains other reducible functional groups, they will also be reduced. It is crucial to start with a pure carboxylic acid.

Quantitative Data Summary

The following table summarizes the expected product distribution for the synthesis of this compound via hydroboration-oxidation. Quantitative data for the other methods are highly dependent on reaction conditions and are not consistently reported in the literature.

Synthesis MethodStarting MaterialDesired ProductMajor ByproductTypical Product Ratio (Desired:Byproduct)
Hydroboration-Oxidation5-Methyl-1-hexeneThis compound5-Methyl-2-hexanol~90:10

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydroboration-Oxidation of 5-Methyl-1-hexene

This protocol is adapted from the synthesis of 4-methyl-1-pentanol.

Materials:

  • 5-Methyl-1-hexene

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Hydroboration:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-methyl-1-hexene (1.0 eq) dissolved in anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the borane-THF complex (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and cautiously add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. The rate of addition should be controlled to keep the internal temperature below 40 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation to yield pure this compound.

Protocol 2: GC-MS Analysis of the Reaction Mixture

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • MSD Transfer Line: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-350

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Identify the peaks corresponding to this compound and any byproducts by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the relative amounts of the product and byproducts by integrating the peak areas in the total ion chromatogram (TIC).

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_yield_issues Low Yield Causes cluster_purity_issues Impurity Identification start Start Synthesis reaction Perform Reaction (Hydroboration, Grignard, or Reduction) start->reaction workup Workup and Purification reaction->workup analysis Analyze Product (GC-MS, NMR) workup->analysis check_yield Low Yield? analysis->check_yield Evaluate Results check_purity Impure Product? analysis->check_purity incomplete_rxn Incomplete Reaction check_yield->incomplete_rxn Yes reagent_issue Reagent Quality/Stoichiometry check_yield->reagent_issue workup_loss Losses During Workup check_yield->workup_loss end Successful Synthesis check_yield->end No isomers Isomeric Byproducts (e.g., 5-Methyl-2-hexanol) check_purity->isomers Yes side_products Side-Reaction Products (e.g., Coupling Products) check_purity->side_products starting_material Unreacted Starting Material check_purity->starting_material check_purity->end No incomplete_rxn->reaction Optimize Reaction Time/Temp reagent_issue->reaction Verify Reagent Quality/Amount workup_loss->workup Optimize Extraction/Purification isomers->reaction Modify Reagents/Conditions (e.g., bulky borane) side_products->reaction Optimize Addition Rate/Purity starting_material->reaction Increase Reaction Time/Equivalents

A troubleshooting workflow for the synthesis of this compound.

References

preventing the formation of side products during the oxidation of 5-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of side products during the oxidation of 5-Methyl-1-hexanol to 5-Methyl-1-hexanal.

Troubleshooting Guides

Issue: Low Yield of 5-Methyl-1-hexanal and Formation of 5-Methylhexanoic Acid

This is the most common issue, arising from the overoxidation of the desired aldehyde.

Possible Causes and Solutions:

CauseSolution
Inappropriate Oxidizing Agent Strong oxidizing agents like Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄) will readily oxidize the primary alcohol to a carboxylic acid.[1][2] Use a mild oxidizing agent such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a Swern oxidation protocol.[2][3]
Presence of Water in the Reaction Water can react with the intermediate aldehyde to form a hydrate, which is easily oxidized to the carboxylic acid.[4][5][6] Ensure all glassware is thoroughly dried and use anhydrous solvents. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering.
Reaction Temperature Too High Higher temperatures can promote overoxidation.
Incorrect Stoichiometry An excess of the oxidizing agent can lead to overoxidation.[2]

Troubleshooting Workflow:

start Low yield of aldehyde/ Formation of carboxylic acid check_reagent 1. Check Oxidizing Agent start->check_reagent reagent_ok Mild agent used (PCC, Swern, DMP) check_reagent->reagent_ok reagent_bad Strong agent used (KMnO4, Jones) check_reagent->reagent_bad No check_conditions 2. Check Reaction Conditions reagent_ok->check_conditions Yes use_mild Switch to a mild oxidizing agent reagent_bad->use_mild success Improved Yield of 5-Methyl-1-hexanal use_mild->success conditions_ok Anhydrous solvent? Inert atmosphere? check_conditions->conditions_ok conditions_bad Water present check_conditions->conditions_bad No check_temp 3. Check Reaction Temperature conditions_ok->check_temp Yes dry_reagents Thoroughly dry glassware and use anhydrous solvents conditions_bad->dry_reagents dry_reagents->success temp_ok Temperature controlled? check_temp->temp_ok temp_high Temperature too high check_temp->temp_high No check_stoichiometry 4. Check Stoichiometry temp_ok->check_stoichiometry Yes control_temp Maintain recommended temperature for the protocol temp_high->control_temp control_temp->success stoichiometry_ok Correct molar ratio? check_stoichiometry->stoichiometry_ok stoichiometry_excess Excess oxidizing agent check_stoichiometry->stoichiometry_excess No stoichiometry_ok->success Yes adjust_stoichiometry Use appropriate molar equivalents of oxidizing agent stoichiometry_excess->adjust_stoichiometry adjust_stoichiometry->success

Caption: Troubleshooting workflow for low aldehyde yield.

Issue: Formation of a Tar-Like Material in the Reaction Mixture

This is often observed when using chromium-based reagents like PCC.

Possible Cause and Solution:

CauseSolution
Precipitation of Reduced Chromium Salts The reduced form of chromium and other byproducts can precipitate as a sticky, dark material, making product isolation difficult.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary side product when oxidizing this compound?

The most common side product is 5-methylhexanoic acid, which results from the overoxidation of the desired product, 5-methyl-1-hexanal.[1][2]

Q2: Why is my reaction producing the carboxylic acid instead of the aldehyde?

This is likely due to one of two reasons: either you are using a strong oxidizing agent, or there is water present in your reaction mixture.[2][4] Strong oxidants will readily convert the primary alcohol to a carboxylic acid.[2] Even with a mild oxidant, the presence of water allows for the formation of an aldehyde hydrate, which is then rapidly oxidized to the carboxylic acid.[4][6]

Q3: Which oxidizing agents are recommended to selectively form 5-Methyl-1-hexanal?

To selectively oxidize this compound to the aldehyde and stop the reaction at that stage, it is crucial to use a mild oxidizing agent.[2][3] Recommended reagents include:

  • Pyridinium chlorochromate (PCC) [7][8]

  • Dess-Martin Periodinane (DMP) [2][3]

  • Swern Oxidation conditions (using dimethyl sulfoxide (DMSO), oxalyl chloride, and a hindered base like triethylamine)[2][9][10]

  • TEMPO-mediated oxidation [11][12]

Q4: How can I minimize the formation of tar when using PCC?

The addition of an adsorbent like Celite or molecular sieves to the reaction mixture before adding the PCC can help.[7] The tar-like byproducts will adsorb onto the solid support, simplifying the work-up and isolation of the product.[7]

Q5: Is it necessary to run the reaction under an inert atmosphere?

Yes, it is highly recommended. An inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering your reaction, thus minimizing the risk of overoxidation to the carboxylic acid.

Experimental Protocols

Protocol 1: Oxidation of this compound using Pyridinium Chlorochromate (PCC)

This protocol is adapted from general procedures for the PCC oxidation of primary alcohols.[7]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Celite

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add PCC (1.5 equivalents) and Celite (an equal weight to the PCC).

  • Add anhydrous DCM to the flask to create a slurry.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Slowly add the solution of this compound to the stirring PCC slurry at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[7]

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for 15 minutes.

  • Filter the mixture through a pad of silica gel to remove the chromium salts and Celite.

  • Wash the silica pad with additional diethyl ether.

  • Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 5-Methyl-1-hexanal.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Experimental Workflow for PCC Oxidation:

start Start prepare_slurry Prepare slurry of PCC and Celite in anhydrous DCM start->prepare_slurry prepare_alcohol Dissolve this compound in anhydrous DCM start->prepare_alcohol add_alcohol Slowly add alcohol solution to PCC slurry prepare_slurry->add_alcohol prepare_alcohol->add_alcohol monitor Monitor reaction by TLC add_alcohol->monitor workup Dilute with diethyl ether, filter through silica gel monitor->workup isolate Remove solvent under reduced pressure workup->isolate product 5-Methyl-1-hexanal isolate->product

Caption: Workflow for PCC oxidation of this compound.

Protocol 2: Swern Oxidation of this compound

This protocol is based on general procedures for the Swern oxidation.[10][13][14]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C.

  • Slowly add oxalyl chloride (1.5 equivalents) to the cold DCM.

  • In a separate flask, dissolve DMSO (2.2 equivalents) in anhydrous DCM.

  • Slowly add the DMSO solution to the oxalyl chloride solution at -78 °C. Stir for 15 minutes.

  • Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Add triethylamine (5 equivalents) dropwise to the reaction mixture at -78 °C.

  • After stirring for 10 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Methyl-1-hexanal.

  • Further purification can be achieved by distillation or column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the oxidation of primary alcohols to aldehydes using the recommended methods. Actual yields for this compound may vary depending on the specific reaction conditions and scale.

Oxidation MethodTypical Yield Range (%)Key AdvantagesKey Disadvantages
PCC Oxidation 70-90Readily available reagent, relatively simple procedure.Toxic chromium byproduct, can form tar-like substances.[7][15]
Swern Oxidation 85-98High yields, mild conditions, avoids toxic metals.[9][10]Requires low temperatures (-78 °C), produces malodorous dimethyl sulfide byproduct.[9]
DMP Oxidation 80-95Mild conditions, commercially available reagent.Can be expensive, reagent is shock-sensitive.
TEMPO-mediated Oxidation 80-95Catalytic, uses a benign terminal oxidant (e.g., bleach).Can be sensitive to substrate structure.

References

troubleshooting low yields in the esterification of 5-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the esterification of 5-Methyl-1-hexanol.

Troubleshooting Guide: Low Ester Yields

Low yields in the esterification of this compound can arise from several factors, from reaction equilibrium to purification inefficiencies. This guide provides a systematic approach to identifying and resolving common issues.

dot

Experimental_Workflow Start Start: Esterification Reaction Reaction 1. Combine Reactants & Catalyst (this compound, Carboxylic Acid, Acid Catalyst) Start->Reaction Reflux 2. Heat to Reflux (with or without Dean-Stark trap) Reaction->Reflux Cool 3. Cool Reaction Mixture Reflux->Cool Neutralize 4. Neutralize with NaHCO₃ solution Cool->Neutralize Extract 5. Extract with Organic Solvent Neutralize->Extract Wash 6. Wash Organic Layer with Brine Extract->Wash Dry 7. Dry with Anhydrous Na₂SO₄ Wash->Dry Filter 8. Filter off Drying Agent Dry->Filter Distill 9. Purify by Distillation Filter->Distill End End: Purified Ester Distill->End

Technical Support Center: Purification of 5-Methyl-1-hexanol via Azeotropic Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing azeotropic distillation to purify 5-Methyl-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: Why is azeotropic distillation necessary for purifying this compound?

A1: this compound, like many higher alcohols, is expected to form a minimum-boiling azeotrope with water. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by conventional fractional distillation impossible.[1] Azeotropic distillation is an enhanced technique that introduces a third component, an entrainer, to break this azeotrope, allowing for the removal of water and purification of the this compound.[2]

Q2: How do I select a suitable entrainer for the this compound/water separation?

A2: A suitable entrainer should form a new, low-boiling azeotrope with one of the components (in this case, water) that has a lower boiling point than the this compound/water azeotrope.[2][3] The entrainer should also be immiscible with water upon condensation, allowing for separation in a decanter (like a Dean-Stark apparatus). For the purification of this compound, hydrocarbons such as cyclohexane, toluene, or heptane are potential candidates.[2] The selection depends on the boiling points of the respective azeotropes and the desired operating temperatures.

Q3: My overhead condensate is not separating into two distinct liquid layers in the decanter. What should I do?

A3: This indicates a failure of the heterogeneous azeotrope to break upon condensation.[4] This could be due to several factors:

  • Incorrect Entrainer: The chosen entrainer may be too miscible with the alcohol-water mixture at the decanter temperature.

  • Temperature: The decanter may be too warm, increasing the mutual solubility of the phases. Ensure adequate cooling of the condenser.

  • Contamination: Impurities in the feed can act as surfactants, leading to the formation of an emulsion.[4]

Q4: The distillation column is flooding or showing an unexpectedly high-pressure drop. What is the cause?

A4: Column flooding can be caused by:

  • Excessive Reboiler Duty: An overly high boil-up rate generates a large volume of vapor that the column cannot handle. Reduce the heat input to the reboiler.

  • Improper Column Packing: If you are using a packed column, improper packing or fouling can lead to poor liquid distribution and flooding.

  • System Startup Issues: Trapped inert gases during startup can cause pressure spikes. Ensure the system is properly purged before heating.

Q5: The purity of my this compound is lower than expected. What are the possible reasons?

A5: Low product purity can result from several issues:

  • Insufficient Entrainer: There may not be enough entrainer to effectively remove all the water.

  • Inadequate Reflux: A proper reflux ratio is crucial for efficient separation. Ensure the organic layer is being returned to the column from the decanter.

  • Entrainer Loss: Check for any leaks in the system that could lead to a loss of the entrainer.

  • Feed Composition: The initial water content might be higher than anticipated, requiring adjustments to the process parameters.

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
No phase separation in the decanter 1. Entrainer is too miscible with the aqueous phase. 2. Decanter temperature is too high. 3. Presence of impurities acting as emulsifiers.[4]1. Select a less miscible entrainer. 2. Ensure efficient cooling of the overhead condenser. 3. Pre-treat the feed to remove impurities.
Column Flooding 1. Excessive heat input to the reboiler. 2. Obstruction or fouling in the column packing.1. Reduce the heating mantle's power setting. 2. Inspect and, if necessary, clean or repack the distillation column.
Low Purity of this compound 1. Insufficient amount of entrainer. 2. Incorrect reflux ratio. 3. Leaks in the system leading to entrainer loss.1. Increase the amount of entrainer. 2. Adjust the reflux ratio to favor the return of the organic phase. 3. Check all joints and connections for leaks.
Temperature at the distillation head is unstable 1. Inconsistent heating of the reboiler. 2. Fluctuations in the cooling water flow to the condenser.1. Ensure a stable heat supply to the reboiler. 2. Maintain a constant and adequate flow of cooling water.

Data Presentation

The following tables provide relevant physical properties for this compound and potential entrainers.

Table 1: Physical Properties of this compound and Water

Compound CAS Number Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg) Density (g/mL at 25°C)
This compound627-98-5116.20167-168[5]0.823[5]
Water7732-18-518.021000.997

Table 2: Properties of Potential Entrainers and their Azeotropes with Water

Entrainer Boiling Point (°C) Water Azeotrope Boiling Point (°C) Entrainer in Azeotrope (wt%) Notes
Cyclohexane80.769.891.5Forms a heterogeneous azeotrope.
Toluene110.684.1[4]80.0Forms a heterogeneous azeotrope.[4]
n-Heptane98.4~80~50Forms a heterogeneous azeotrope.[6]

Note: Azeotropic data can vary slightly with pressure.

Experimental Protocols

Protocol: Lab-Scale Azeotropic Distillation of this compound using a Dean-Stark Apparatus

Objective: To remove water from a this compound sample using an entrainer.

Apparatus:

  • Round-bottom flask (reboiler) with a heating mantle

  • Packed distillation column (e.g., Vigreux or packed with Raschig rings)

  • Dean-Stark trap

  • Condenser

  • Thermometer or temperature probe

  • Receiving flask for the purified product

Procedure:

  • Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the impure this compound and the selected entrainer (e.g., toluene). The volume of the entrainer should be sufficient to fill the Dean-Stark trap.

  • Heating: Begin heating the mixture in the round-bottom flask using the heating mantle.

  • Distillation: As the mixture boils, the vapor containing the entrainer-water azeotrope will rise through the column. The temperature at the head of the column should stabilize at the boiling point of the ternary azeotrope.

  • Phase Separation: The condensed vapor will collect in the Dean-Stark trap. Being immiscible, the water and the entrainer will form two distinct layers.

  • Water Removal: The denser aqueous layer will settle at the bottom of the trap and can be periodically drained. The less dense organic layer (entrainer) will overflow and return to the distillation flask.

  • Completion: The distillation is complete when no more water collects in the Dean-Stark trap. The temperature at the distillation head will then rise towards the boiling point of the pure entrainer or the this compound/entrainer mixture.

  • Purification: At this point, the heat can be turned off. The purified, anhydrous this compound remains in the round-bottom flask. Further distillation can be performed to separate the this compound from the entrainer if necessary.

Visualizations

Experimental_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_completion Completion & Purification A Charge Flask with This compound and Entrainer B Assemble Distillation Apparatus with Dean-Stark Trap A->B C Heat the Mixture B->C D Vapor Rises and Condenses C->D E Phase Separation in Dean-Stark Trap D->E F Return Entrainer to Flask E->F Organic Layer G Remove Water E->G Aqueous Layer F->C H Monitor Water Collection G->H I Stop Heating when Water Collection Ceases H->I J Collect Purified This compound I->J Troubleshooting_Workflow cluster_purity Low Purity Issue cluster_separation Phase Separation Failure cluster_operation Operational Problems Start Problem Encountered P1 Check Entrainer Amount Start->P1 S1 Verify Entrainer Choice Start->S1 O1 Reduce Reboiler Heat (Flooding) Start->O1 P2 Adjust Reflux Ratio P1->P2 P3 Inspect for Leaks P2->P3 S2 Check Condenser Cooling S1->S2 S3 Analyze for Impurities S2->S3 O2 Check Column Packing O1->O2 O3 Ensure Stable Heating & Cooling O2->O3

References

storage and handling guidelines for 5-Methyl-1-hexanol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 5-Methyl-1-hexanol to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated place.[1][2] While specific temperature ranges are not consistently provided, room temperature is generally acceptable. For long-term storage, refrigeration may be considered to minimize any potential for slow degradation.

Q2: What type of container should I use to store this compound?

A2: It is crucial to store this compound in a tightly closed container to prevent exposure to air and moisture.[1][2][3] Glass containers are generally suitable. It is important to note that this alcohol can attack some plastics, so plastic containers should be avoided unless their compatibility is confirmed.

Q3: Are there any substances that are incompatible with this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents, acetyl bromide, concentrated sulfuric acid in the presence of strong hydrogen peroxide, hypochlorous acid, and isocyanates. Contact with these substances can lead to vigorous or even explosive reactions and should be strictly avoided.

Q4: I've noticed a change in the appearance or odor of my this compound. What could be the cause?

A4: A change in appearance or the detection of a sharp, unpleasant odor could indicate degradation. As a primary alcohol, this compound is susceptible to oxidation, which can form 5-methylhexanal (an aldehyde) and subsequently 5-methylhexanoic acid (a carboxylic acid). If you suspect degradation, it is advisable to use a fresh, unopened sample for your experiments to ensure the purity of your starting material.

Q5: How should I handle this compound to minimize exposure and ensure safety?

A5: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1][2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[1] Avoid inhalation of vapors and contact with skin and eyes.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent Experimental Results Degradation of this compound due to improper storage.- Verify the storage conditions of your sample. - Check for any changes in appearance or odor. - If degradation is suspected, use a fresh, unopened bottle of this compound. - Consider running a quality control check (e.g., GC-MS) on your sample to confirm its purity.
Visible Impurities or Color Change in the Liquid Oxidation or contamination of the alcohol.- Do not use the compromised material. - Dispose of the degraded sample according to your institution's hazardous waste disposal guidelines. - Review your storage and handling procedures to prevent future contamination.
Pressure Buildup in the Container Slow decomposition leading to the formation of gaseous byproducts (unlikely under proper storage).- Handle the container with extreme caution in a fume hood. - Carefully vent the container. - Dispose of the material as hazardous waste.

Storage and Handling Summary

Parameter Guideline Rationale
Temperature Store in a cool, dry place.Minimizes the rate of potential degradation reactions.
Atmosphere Keep container tightly sealed. An inert atmosphere (e.g., nitrogen or argon) can be used for long-term storage.Prevents exposure to oxygen and moisture, which can lead to oxidation.
Light Exposure Store in a dark place or in an amber glass bottle.Although not explicitly stated in the search results, it is a general good practice for chemical storage to prevent potential light-catalyzed degradation.
Container Material Use glass containers. Avoid certain plastics.Prevents leaching from or reaction with the container material.
Incompatible Substances Strong oxidizing agents, acetyl bromide, concentrated sulfuric acid and hydrogen peroxide, hypochlorous acid, isocyanates.To prevent hazardous and potentially explosive reactions.

Experimental Protocols

While specific experimental protocols for the use of this compound are application-dependent, the following general guidelines should be followed to prevent degradation during an experiment:

  • Use in a Well-Ventilated Area: Conduct all work in a chemical fume hood to avoid inhalation of vapors.

  • Maintain an Inert Atmosphere: For reactions sensitive to oxidation, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Heat and Ignition Sources: this compound is a flammable liquid. Keep it away from open flames, hot plates, and other potential ignition sources.[1][2]

  • Use Clean and Dry Glassware: Ensure all glassware is thoroughly cleaned and dried to prevent contamination.

Visual Guides

StorageAndHandlingWorkflow cluster_storage Storage cluster_handling Handling cluster_prevention Degradation Prevention storage_conditions Store in Cool, Dry, Well-Ventilated Area container Tightly Sealed Glass Container incompatibles Away from Incompatible Substances ventilation Use in Well-Ventilated Area (Fume Hood) incompatibles->ventilation ppe Wear Appropriate PPE ignition Avoid Ignition Sources check_purity Check for Impurities Before Use ignition->check_purity fresh_sample Use Fresh Sample for Critical Experiments end Use in Experiment fresh_sample->end start Receiving this compound start->storage_conditions

Caption: Recommended workflow for the storage and handling of this compound to prevent degradation.

DegradationPathway cluster_products Degradation Products hexanol This compound aldehyde 5-Methylhexanal hexanol->aldehyde Oxidation oxidizing_agent Oxidizing Agent (e.g., O2) acid 5-Methylhexanoic Acid aldehyde->acid Further Oxidation

Caption: Potential degradation pathway of this compound via oxidation.

References

Validation & Comparative

Validating the Purity of 5-Methyl-1-hexanol: A Comparative Guide to Capillary Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of new chemical entities, ensuring the purity of starting materials and intermediates is paramount. 5-Methyl-1-hexanol, a versatile branched-chain alcohol, is utilized in various synthetic pathways. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and the overall success of a research or development campaign. This guide provides a comprehensive overview of the validation of this compound purity using capillary gas chromatography (GC), offers a comparison with alternative analytical techniques, and presents supporting experimental protocols and data.

Capillary Gas Chromatography: The Gold Standard for Volatile Impurity Analysis

Capillary Gas Chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds.[1] Its high resolution and sensitivity make it the ideal method for assessing the purity of this compound and identifying potential impurities.[1] A typical GC system utilizes a carrier gas to move the vaporized sample through a long, thin capillary column coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile (gas) and stationary phases.

Experimental Protocol for Purity Validation by Capillary GC

This protocol outlines a general procedure for the validation of this compound purity. Specific parameters may require optimization based on the available instrumentation and potential impurities.

1. Instrumentation and Consumables:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a capillary column.

  • Capillary Column: A polar column such as a DB-Wax or ZB-WAX (e.g., 60m x 0.53mm x 1.0µm) is recommended for good peak shape and separation of alcohols.[2] A non-polar column like HP-5 can also be used.[3]

  • Carrier Gas: High-purity nitrogen or helium.[4]

  • Reagents: this compound reference standard (high purity), this compound sample for analysis, and a suitable solvent (e.g., dichloromethane).[2]

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 5 minutes

    • Ramp: Increase to 220 °C at a rate of 10 °C/minute

    • Hold: Hold at 220 °C for 10 minutes

  • Carrier Gas Flow Rate: 1.5 mL/minute (constant flow)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 100 mg of the this compound reference standard into a 10 mL volumetric flask and dilute to volume with the chosen solvent.

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

4. Analysis and Purity Calculation:

  • Inject the standard and sample solutions into the GC system.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the this compound sample using the area percent method:

    Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Data Presentation: A Representative Analysis

The following table summarizes typical results from the GC analysis of a this compound sample, including potential impurities.

Peak No.Component NameRetention Time (min)Peak AreaArea %
1Solvent (Dichloromethane)2.515000-
2Isoamyl alcohol8.225000.25
31-Hexanol9.550000.50
4This compound 11.8 989500 98.95
55-Methylhexanoic acid15.330000.30

Note: This data is illustrative. Actual retention times and peak areas will vary depending on the specific GC conditions and sample composition.

Potential Impurities in this compound

Impurities in this compound can originate from the synthetic route or degradation. Common potential impurities include:

  • Isomeric Alcohols: Other C7 alcohols with different branching.

  • Related Alcohols: Such as 1-hexanol or other "fusel oils".[1]

  • Unreacted Starting Materials: For instance, if synthesized by the reduction of 5-methylhexanoic acid, the acid itself could be an impurity.

  • By-products of Synthesis: Other compounds formed during the reaction.

Workflow for GC Purity Validation

The following diagram illustrates the logical workflow for the validation of this compound purity using capillary gas chromatography.

GC_Validation_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution inject_std Inject Standard prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample gc_setup Set Up GC Instrument (Column, Temperatures, Flow) gc_setup->inject_std gc_setup->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Workflow for Purity Validation by GC.

Comparison with Alternative Analytical Methods

While capillary GC is the preferred method for this compound purity assessment, other techniques can be employed, each with its own advantages and limitations.

Analytical MethodPrincipleAdvantagesDisadvantages
Capillary Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution and sensitivity for volatile compounds.[1] Quantitative and can identify unknown impurities when coupled with a mass spectrometer (GC-MS).Requires the analyte to be volatile and thermally stable.[5]
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[5]Lower resolution for small, volatile, and structurally similar alcohols compared to capillary GC. Requires the analyte to be soluble in the mobile phase.
Titration (e.g., Acetylation) Chemical reaction to quantify the hydroxyl group.Cost-effective and does not require sophisticated instrumentation.Not specific; it quantifies all reactive hydroxyl groups, not just this compound. Low sensitivity and cannot identify or quantify individual impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the analyte.Lower sensitivity compared to GC. Complex mixtures can lead to overlapping signals, making quantification difficult. Higher instrumentation cost.

Logical Relationship of Analytical Method Selection

The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.

Method_Selection start Need to Assess This compound Purity q1 Are volatile impurities the primary concern? start->q1 gc Use Capillary Gas Chromatography (GC) q1->gc Yes q2 Are non-volatile or thermally labile impurities suspected? q1->q2 No end Analysis Complete gc->end hplc Use High-Performance Liquid Chromatography (HPLC) q2->hplc Yes q3 Is a simple, low-cost assay of total alcohol content sufficient? q2->q3 No hplc->end titration Use Titration q3->titration Yes q4 Is structural confirmation and absolute quantification without a specific standard needed? q3->q4 No titration->end nmr Use Quantitative NMR (qNMR) q4->nmr Yes q4->end No nmr->end

References

A Comparative Guide to the Spectroscopic Analysis of 5-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-methyl-1-hexanol. The data presented serves as a benchmark for researchers, enabling clear structural verification and differentiation from isomeric and related compounds. The unique spectral signatures discussed are crucial for confirming the identity and purity of this compound in research and development settings.

Molecular Structure and Atom Labeling

For clarity in spectral assignment, the carbon and proton environments of this compound are systematically labeled. The structure contains seven distinct carbon environments and seven unique proton environments, with the two terminal methyl groups being chemically equivalent.

Caption: Labeled structure of this compound.

Experimental Protocol

NMR Sample Preparation and Data Acquisition

A sample of this compound (approximately 10-20 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is transferred to a 5 mm NMR tube.[1]

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature (25 °C).[2] For quantitative ¹³C NMR, inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (nOe) and allow for accurate integration, though this requires significantly longer acquisition times due to the long relaxation delays needed.[3]

G A Sample Weighing (10-20 mg) B Dissolution in CDCl3 (0.6 mL) with TMS A->B C Transfer to 5 mm NMR Tube B->C D Spectrometer Setup (Lock, Tune, Shim) C->D E 1H & 13C Data Acquisition D->E F Data Processing (FT, Phase, Baseline) E->F G Spectral Analysis & Interpretation F->G

Caption: Standard workflow for NMR spectral analysis.

Results: ¹H and ¹³C NMR Data

The acquired NMR data are summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hf0.88Doublet (d)6H2 x -CH₃
Hc, Hd1.15-1.25Multiplet (m)4H-CH₂-CH₂-
Hb1.55Quintet (quin)2HCH₂ -CH₂OH
He1.63Multiplet (m)1H-CH (CH₃)₂
HOH~1.7 (variable)Broad Singlet (br s)1H-OH
Ha3.65Triplet (t)2H-CH₂-OH

Note: The chemical shift of the hydroxyl proton (HOH) is variable and depends on concentration, temperature, and solvent purity. Its signal can be confirmed by a D₂O shake, which causes the peak to disappear.[4][5]

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Carbon LabelChemical Shift (δ, ppm)Carbon Type
C6, C722.6CH₃
C527.9CH
C329.3CH₂
C232.4CH₂
C438.8CH₂
C163.2CH₂

Comparative Interpretation and Discussion

The ¹H and ¹³C NMR spectra provide unambiguous evidence for the structure of this compound. The key features allow for clear differentiation from its structural isomers.

¹H NMR Spectrum Interpretation
  • Isopropyl Signature (Hf, He): The most telling feature is the signal for the two equivalent methyl groups (Hf) appearing as a doublet at 0.88 ppm . This doublet, integrating to 6H, arises from coupling to the single adjacent methine proton (He). Correspondingly, the methine proton (He) appears as a complex multiplet at 1.63 ppm , being split by the six Hf protons and the two Hd protons. This distinct doublet-multiplet pattern is a hallmark of a terminal isopropyl group, –CH(CH₃)₂, and is the primary feature distinguishing this molecule from straight-chain isomers like n-heptanol or isomers with different branching, such as 2-methyl-1-hexanol.

  • Hydroxymethyl Group (Ha, HOH): The protons on the carbon bearing the hydroxyl group (Ha) are deshielded by the electronegative oxygen atom, resulting in a downfield chemical shift to 3.65 ppm .[6] This signal appears as a triplet due to coupling with the two adjacent protons on C2 (Hb). The hydroxyl proton itself typically appears as a broad singlet and does not usually couple with adjacent protons due to rapid chemical exchange.[5][6]

  • Methylene Chain (Hb, Hc, Hd): The remaining three methylene groups appear in the aliphatic region between 1.15 and 1.55 ppm . The C2 protons (Hb) at 1.55 ppm are resolved as a quintet, being split by both the Ha and Hc protons. The signals for Hc and Hd overlap in a complex multiplet.

¹³C NMR Spectrum Interpretation

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, confirming the presence of six unique carbon environments, as the two terminal methyl carbons (C6, C7) are chemically equivalent.

  • C1 Carbon: The carbon bonded to the hydroxyl group (C1) is the most deshielded among the aliphatic carbons, appearing at 63.2 ppm due to the strong electron-withdrawing effect of the oxygen atom.[6]

  • Terminal Methyl Carbons (C6, C7): The equivalent methyl carbons appear furthest upfield at 22.6 ppm , which is characteristic of terminal, unsubstituted sp³ carbons.

  • Aliphatic Chain Carbons (C2-C5): The other carbons of the chain (C2, C3, C4, C5) appear in the range of 27.9 to 38.8 ppm , consistent with a saturated alkyl framework. The unique chemical shift for each confirms the specific branching pattern of the molecule.

In comparison, a straight-chain isomer like n-heptanol would display seven distinct signals in its ¹³C NMR spectrum, while an isomer like 2-methyl-1-hexanol would exhibit a different set of chemical shifts due to the altered position of the methyl branch.

References

A Comparative Analysis of the Olfactory Properties of 5-Methyl-1-hexanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the distinct scent profiles of 5-Methyl-1-hexanol and its structural isomers reveals the subtle yet significant impact of methyl group placement on olfactory perception. While sharing the same chemical formula, these C7 alcohols exhibit a range of aromatic characteristics, from fruity and green to sweaty and complex chemical notes.

This guide provides a comprehensive comparison of the olfactory properties of this compound and its key isomers: 2-Methyl-1-hexanol, 3-Methyl-1-hexanol, and 4-Methyl-1-hexanol. The information presented is intended for researchers, scientists, and professionals in the fields of flavor, fragrance, and drug development.

Olfactory Profile Comparison

The position of the methyl group along the hexanol backbone plays a crucial role in defining the odor characteristics of each isomer. This compound is generally characterized by a pleasant "fruity" and "green" aroma. In contrast, its isomers present more varied and sometimes less desirable scent profiles.

CompoundCAS NumberOdor Description
This compound627-98-5Fruity, Green
2-Methyl-1-hexanol624-22-6Fragrant, Fruity
3-Methyl-1-hexanol13231-81-7Component of Brazilian wine aroma
4-Methyl-1-hexanol818-49-5Sweaty, Fruity
1-Hexanol111-27-3Pungent, Ethereal, Fusel oil, Fruity, Alcoholic, Sweet, Green, Winey, Fatty
2-Hexanol626-93-7Chemical, Winey, Fruity, Fatty, Terpenic, Cauliflower
2-Ethyl-1-hexanol104-76-7-

Table 1: Comparison of Odor Descriptions for this compound and Its Isomers.

Quantitative Olfactory Data

CompoundOdor Threshold (ppm)
1-Hexanol0.007 - 0.01
2-Ethyl-1-hexanol0.075 (perception)

Table 2: Odor Threshold Values for Related Hexanol Compounds. The odor perception threshold for 2-ethyl-1-hexanol is noted as 0.075 ppm.[1]

Experimental Protocols

The characterization of the olfactory properties of volatile compounds relies on established sensory analysis methodologies.

Odor Threshold Determination

The odor threshold is typically determined using a standardized olfactometry method, such as the triangle odor bag method.[2] This involves a panel of trained assessors who are presented with a series of diluted odor samples in odor-free air. The concentration at which 50% of the panel can reliably detect the odor is defined as the odor detection threshold.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample. The method combines the separation capabilities of gas chromatography with human sensory perception. As individual compounds elute from the GC column, they are directed to a sniffing port where a trained panelist assesses and describes the odor. This allows for the correlation of specific chemical compounds with their perceived aroma characteristics. The general workflow for GC-O analysis is depicted below.

GC_O_Workflow Sample Volatile Sample GC Gas Chromatography (Separation) Sample->GC Splitter Effluent Splitter GC->Splitter Detector Chemical Detector (e.g., MS, FID) Splitter->Detector SniffingPort Sniffing Port Splitter->SniffingPort Data Data Acquisition (Chromatogram & Olfactogram) Detector->Data HumanAssessor Human Assessor (Odor Perception) SniffingPort->HumanAssessor HumanAssessor->Data

Figure 1: A generalized workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Olfactory Signaling Pathways

The perception of odor begins with the interaction of odorant molecules with olfactory receptors (ORs), which are G-protein coupled receptors located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific ORs that respond to this compound and its isomers have not been definitively identified in the available literature, the general mechanism of olfactory signal transduction is well-established. The binding of an odorant to its specific OR initiates a signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain for processing and perception of the smell.

The following diagram illustrates the simplified logical flow of olfactory signal transduction.

Olfactory_Signaling Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein Activation OR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

Figure 2: Simplified logical flow of an olfactory signaling pathway.

References

Quantitative Analysis of 5-Methyl-1-hexanol: A Comparative Guide to Titration, GC, and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of 5-Methyl-1-hexanol, selecting the appropriate analytical technique is paramount for reliable results. This guide provides a comprehensive comparison of three common analytical methods: classical titration, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). Each method's principles, experimental protocols, and performance characteristics are detailed to facilitate an informed decision based on available instrumentation, sample matrix, and desired sensitivity.

Method Comparison

The choice of analytical method for the quantification of this compound hinges on a variety of factors including the concentration of the analyte, the complexity of the sample matrix, and the required throughput. While titration offers a cost-effective and straightforward approach, chromatographic techniques like GC and HPLC provide higher sensitivity and specificity, particularly for complex mixtures.

FeatureTitration (Back-Titration)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RID)
Principle Oxidation of the alcohol followed by volumetric analysis of the excess oxidant.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Applicability Suitable for relatively pure samples with concentrations typically in the g/L range.Ideal for volatile and thermally stable compounds like this compound.Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
Sensitivity Lower sensitivity compared to chromatographic methods.High sensitivity, especially with a Flame Ionization Detector (FID).Moderate sensitivity with a Refractive Index Detector (RID), which is a universal detector suitable for compounds without a UV chromophore.
Specificity Lower specificity; other reducing agents in the sample can interfere.High specificity based on retention time.High specificity based on retention time.
Sample Preparation Minimal, may involve dilution.Can range from simple dilution to more complex extraction or derivatization depending on the matrix.Typically involves dilution in the mobile phase and filtration.
Analysis Time Relatively fast per sample, but can be labor-intensive for multiple samples.Typically faster per sample for automated systems.Can be longer depending on the column and mobile phase.
Instrumentation Basic laboratory glassware (burette, pipettes, flasks) and reagents.Gas chromatograph with a Flame Ionization Detector.HPLC system with a pump, injector, column, and a Refractive Index Detector.
Cost Low initial investment and running costs.Higher initial investment and running costs (gases, columns).High initial investment and running costs (solvents, columns).

Experimental Protocols

Titration: Redox Back-Titration Method

This method involves the oxidation of this compound with a known excess of a strong oxidizing agent, potassium dichromate, in an acidic medium. The unreacted potassium dichromate is then determined by a back-titration with a standard solution of sodium thiosulfate.

Materials:

  • Potassium dichromate (K₂Cr₂O₇) solution (e.g., 0.1 N)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃) standard solution (e.g., 0.1 N)

  • Starch indicator solution

  • This compound sample

Procedure:

  • Accurately pipette a known volume of the this compound sample into a conical flask.

  • Add a known excess volume of the standard potassium dichromate solution to the flask.

  • Carefully add a sufficient amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Allow the reaction mixture to stand for a specified time (e.g., 30-60 minutes) to ensure complete oxidation of the alcohol.

  • After the reaction is complete, add an excess of potassium iodide solution to the flask. The excess dichromate will oxidize the iodide to iodine, forming a brown solution.

  • Titrate the liberated iodine with the standard sodium thiosulfate solution.

  • As the endpoint is approached (the brown color of the iodine fades to a pale yellow), add a few drops of starch indicator solution. The solution will turn deep blue.

  • Continue the titration dropwise with sodium thiosulfate until the blue color disappears, indicating the endpoint.

  • Perform a blank titration using the same procedure but without the this compound sample.

Calculation: The amount of this compound can be calculated based on the difference between the blank and the sample titration volumes. The stoichiometry of the reaction between dichromate and this compound must be considered.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a highly sensitive and robust method for the quantitative analysis of volatile compounds like this compound.[1]

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.[1][2]

  • Injector Temperature: 250 °C.[1]

  • Detector Temperature: 280 °C.[1]

  • Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped at 10°C/min to 200°C, and held for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[1]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Create a series of calibration standards by diluting the stock solution to different known concentrations.

  • Prepare the sample by diluting it with the same solvent to fall within the concentration range of the calibration standards.

Data Analysis: A calibration curve is generated by plotting the peak area of this compound against its concentration for the prepared standards. The concentration of this compound in the sample is then determined from its peak area using the calibration curve.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Due to the lack of a strong UV chromophore in this compound, HPLC with a universal detector like a Refractive Index Detector (RID) is a viable alternative to GC.[1]

Instrumentation and Conditions:

  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: Refractive Index Detector (RID).

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Prepare the sample by diluting it with the mobile phase and filtering it through a 0.45 µm syringe filter to remove any particulate matter.

Data Analysis: Similar to the GC method, a calibration curve is constructed by plotting the peak area of this compound against its concentration. The concentration in the sample is then determined from this curve.

Experimental Workflows

TitrationWorkflow cluster_prep Sample & Reagent Preparation cluster_reaction Oxidation Reaction cluster_titration Back-Titration cluster_analysis Data Analysis Sample Pipette Sample AddDichromate Add Excess K₂Cr₂O₇ Sample->AddDichromate AddAcid Add H₂SO₄ AddDichromate->AddAcid Oxidation Allow Reaction to Complete AddAcid->Oxidation AddKI Add KI Oxidation->AddKI Titrate Titrate with Na₂S₂O₃ AddKI->Titrate AddStarch Add Starch Indicator Titrate->AddStarch Endpoint Determine Endpoint AddStarch->Endpoint Calculate Calculate Concentration Endpoint->Calculate Blank Perform Blank Titration Blank->Calculate

Caption: Workflow for the quantitative analysis of this compound by redox back-titration.

ChromatographyWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards SamplePrep Prepare Sample Solution Stock->SamplePrep Inject Inject into GC/HPLC Standards->Inject SamplePrep->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID/RID) Separate->Detect CalibrationCurve Generate Calibration Curve Detect->CalibrationCurve Quantify Quantify Sample Detect->Quantify CalibrationCurve->Quantify

Caption: General workflow for the quantitative analysis of this compound by chromatographic methods (GC or HPLC).

References

cytotoxic evaluation of flavolipids synthesized from 5-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxic Evaluation of Novel Flavolipids

A Guide for Researchers in Drug Development

This guide provides a comparative overview of the cytotoxic evaluation of hypothetically synthesized flavolipids derived from 5-Methyl-1-hexanol. It is designed for researchers, scientists, and professionals in the field of drug development to understand the methodologies for assessing the anti-cancer potential of novel compounds. The guide outlines a framework for comparing the cytotoxic activity of these novel flavolipids against other synthetic flavonoid derivatives and established anticancer drugs, supported by experimental data from existing literature on similar compounds.

Data Presentation: Comparative Cytotoxicity

A crucial aspect of evaluating novel anticancer compounds is to compare their efficacy against existing treatments and other experimental molecules. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for various flavonoid derivatives and the standard chemotherapeutic agent, 5-Fluorouracil (5-FU), across different cancer cell lines, providing a benchmark for assessing the potential of new compounds like our hypothetical flavolipids.

CompoundCell LineIC50 (µM) after 72hReference
Hypothetical Flavolipid (from this compound) MCF-7 (Breast Cancer) [Data to be determined] N/A
Hypothetical Flavolipid (from this compound) A549 (Lung Cancer) [Data to be determined] N/A
Hypothetical Flavolipid (from this compound) HepG2 (Liver Cancer) [Data to be determined] N/A
Flavokawain BMDA-MB-231 (Breast Cancer)12.3[1]
Flavokawain BMCF-7 (Breast Cancer)33.8[1]
Flavokawain B143B (Osteosarcoma)~3.5[1]
Flavokawain BHepG2 (Hepatocellular Carcinoma)15.3[1]
FLS (Flavokawain B Derivative)MCF-7 (Breast Cancer)36[1]
FLS (Flavokawain B Derivative)MDA-MB-231 (Breast Cancer)>180 (Low Cytotoxicity)[1]
4'-bromoflavonol (6l)A549 (Lung Cancer)0.46 ± 0.02[2]
4'-chloroflavonol (6k)A549 (Lung Cancer)3.14 ± 0.29[2]
5-Fluorouracil (5-FU)A549 (Lung Cancer)4.98 ± 0.41[2]
Aminobenzylnaphthol (MMZ-45AA)BxPC-3 (Pancreatic Cancer)13.26[3]
5-Fluorouracil (5-FU)BxPC-3 (Pancreatic Cancer)13.43 ± 1.9[3]
Aminobenzylnaphthol (MMZ-140C)HT-29 (Colorectal Cancer)11.55[3]
5-Fluorouracil (5-FU)HT-29 (Colorectal Cancer)4.38 ± 1.1[3]

Experimental Protocols

To ensure reproducible and comparable results, standardized protocols for cytotoxicity assessment are essential. Below are detailed methodologies for key in vitro assays.

MTT Assay (Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

    • Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

    • Synthesized flavolipids and control compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 2 × 10⁴ cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the synthesized flavolipids. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU). Incubate for 24, 48, or 72 hours.[1]

    • MTT Addition: After the incubation period, add 10 µL of MTT stock solution to each well.[4]

    • Incubation: Incubate the plate for 2-4 hours to allow the formazan crystals to form.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Release Assay (Membrane Integrity)

The lactate dehydrogenase (LDH) release assay is a method for quantifying cytotoxicity by measuring LDH released from cells with damaged membranes.[5]

  • Materials:

    • Treated cell cultures in a 96-well plate

    • LDH cytotoxicity assay kit

  • Procedure:

    • Supernatant Collection: After the treatment period, centrifuge the plates and carefully collect the cell culture supernatant.[1]

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture as per the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for the time specified by the manufacturer.

    • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

    • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of untreated and maximum LDH release controls.[1]

Apoptosis Assay (Flow Cytometry)

This assay identifies apoptotic cells using Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI) to identify necrotic cells.

  • Materials:

    • Treated cell suspension

    • Annexin V-FITC and Propidium Iodide staining kit

    • Flow cytometer

  • Procedure:

    • Cell Preparation: Harvest the treated cells and wash them with cold PBS.

    • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate for 15-20 minutes at room temperature in the dark.[1]

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (PI-positive) cells.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cytotoxic evaluation of novel synthesized compounds.

Cytotoxicity_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Cytotoxicity Assays cluster_analysis Data Analysis start This compound synthesis Synthesis of Flavolipids start->synthesis treatment Compound Treatment synthesis->treatment cell_culture Cancer Cell Lines (e.g., MCF-7, A549) cell_culture->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis ic50 IC50 Determination mtt->ic50 ldh->ic50 apoptosis->ic50 comparison Comparison with Standard Drugs ic50->comparison

Cytotoxic evaluation workflow for novel compounds.
Signaling Pathway

Many cytotoxic compounds induce apoptosis through the mitochondrial-dependent (intrinsic) pathway. The diagram below illustrates this key signaling cascade.

Apoptosis_Pathway cluster_pathway Mitochondrial-Dependent Apoptosis Pathway Compound Cytotoxic Compound (e.g., Flavolipid) Mitochondrion Mitochondrion Compound->Mitochondrion induces stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 activates Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

A simplified diagram of the intrinsic apoptosis pathway.

References

A Comparative Guide to Catalyst Efficacy in the Esterification of 5-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of 5-Methyl-1-hexanol is a critical reaction in the synthesis of various fine chemicals and pharmaceutical intermediates. The choice of catalyst is paramount in dictating the efficiency, selectivity, and environmental impact of this process. This guide provides a comparative analysis of different catalysts, supported by experimental data from analogous primary alcohol esterification reactions, to aid in catalyst selection and process optimization. While specific data for this compound is limited in publicly available literature, the principles and data from the esterification of similar primary alcohols, such as 1-hexanol, provide a strong predictive framework.

Comparative Analysis of Catalyst Performance

The efficacy of various catalysts for the esterification of primary alcohols is summarized in the table below. The data is compiled from studies on the esterification of primary alcohols with various carboxylic acids, providing a basis for comparison.

CatalystAlcoholCarboxylic Acid/Acyl DonorCatalyst LoadingTemperature (°C)Time (h)Conversion/Yield (%)Reference
Homogeneous Catalysts
Sulfuric Acid (H₂SO₄)EthanolAcetic Acid~0.05 M60-~80 (equilibrium)[1]
Hydrochloric Acid (HCl)EthanolAcrylic Acid3 vol%607~45.7[2]
Heterogeneous Catalysts
Amberlyst-151-HexanolHexanoic Acid0.5 wt%1208High Yield[3]
Amberlyst-15Benzyl AlcoholEthyl Acetate50 mg / 1 mmol alcoholReflux7.592[4]
Zeolite H-betaBenzyl AlcoholAcetic Acid---High Conversion (low selectivity)[5]
Zeolite HZSM-5EthanolAcetic Acid----[6]
Zeolite HYBenzyl AlcoholAcetic Acid---Lower conversion than H-beta and HZSM-5[5]
Purolite CT-1241-HexanolAcetic Acid-80-100 (in a chromatographic reactor)[7]
Biocatalysts
Novozym 435 (Immobilized Lipase)1-HexanolFormic Acid15 g/L401.598.28[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and adaptation. Below are representative protocols for different catalyst types.

Homogeneous Catalysis: Sulfuric Acid-Catalyzed Esterification of a Primary Alcohol

This protocol describes a typical batch reaction for the synthesis of an ester using a primary alcohol and a carboxylic acid with sulfuric acid as the catalyst.

Materials:

  • Primary Alcohol (e.g., this compound)

  • Carboxylic Acid (e.g., Acetic Acid)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Organic Solvent (e.g., Toluene or Hexane)

Procedure:

  • A round-bottom flask is charged with the primary alcohol and the carboxylic acid (typically in a 1:1 to 1:2 molar ratio).

  • A catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the limiting reagent) is carefully added to the reaction mixture.

  • The flask is equipped with a reflux condenser.

  • The reaction mixture is heated to reflux with constant stirring for a predetermined time (e.g., 2-8 hours). The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is transferred to a separatory funnel and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude ester.

  • The crude product is purified by distillation or column chromatography.

Heterogeneous Catalysis: Amberlyst-15-Catalyzed Esterification

This protocol outlines the use of a solid acid resin, Amberlyst-15, which simplifies catalyst removal.

Materials:

  • Primary Alcohol (e.g., this compound)

  • Carboxylic Acid or Acyl Donor (e.g., Acetic Acid or Ethyl Acetate)

  • Amberlyst-15 resin

  • Organic Solvent (if necessary, e.g., Toluene)

Procedure:

  • Amberlyst-15 is activated by washing with methanol and drying under vacuum.

  • A mixture of the primary alcohol, the carboxylic acid/acyl donor, and the activated Amberlyst-15 (e.g., 10-20% by weight of the limiting reactant) is placed in a round-bottom flask.[3][4]

  • The flask is fitted with a reflux condenser.

  • The mixture is heated to the desired temperature (e.g., 80-120°C) with vigorous stirring.[3]

  • The reaction is monitored by GC or TLC.

  • Upon completion, the reaction mixture is cooled, and the Amberlyst-15 catalyst is removed by simple filtration.

  • The catalyst can be washed with a solvent, dried, and reused.

  • The filtrate, containing the ester product, is worked up as described in the homogeneous catalysis protocol (washing steps may be less rigorous due to the absence of a soluble acid).

  • The product is purified by distillation or chromatography.

Biocatalysis: Lipase-Catalyzed Esterification

This protocol uses an immobilized enzyme as the catalyst, offering high selectivity and mild reaction conditions.

Materials:

  • Primary Alcohol (e.g., this compound)

  • Carboxylic Acid (e.g., Formic Acid)

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic Solvent (e.g., 1,2-dichloroethane or solvent-free)

  • Molecular Sieves (optional, to remove water)

Procedure:

  • The primary alcohol and carboxylic acid are mixed in a flask, often in a non-stoichiometric ratio to favor the forward reaction (e.g., 1:5 molar ratio of acid to alcohol).[8]

  • The immobilized lipase is added to the mixture (e.g., 15 g/L).[8]

  • If the reaction is sensitive to water, activated molecular sieves are added.

  • The reaction is incubated at a mild temperature (e.g., 40°C) with shaking or stirring.[8]

  • The reaction progress is monitored over time (e.g., 1.5 hours) using GC.[8]

  • After the reaction, the immobilized enzyme is recovered by filtration. The enzyme can be washed and reused for multiple cycles.

  • The solvent is removed from the filtrate by rotary evaporation.

  • The resulting ester can be purified if necessary, though enzymatic reactions often yield cleaner products.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for homogeneous and heterogeneous catalytic esterification.

Homogeneous_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Charge Reactants (Alcohol, Carboxylic Acid) Add_Catalyst Add Homogeneous Catalyst (e.g., H₂SO₄) Reactants->Add_Catalyst Heat Heat to Reflux with Stirring Add_Catalyst->Heat Cool Cool to RT Heat->Cool Wash Aqueous Wash (Water, NaHCO₃, Brine) Cool->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Filter Filter Dry->Filter Evaporate Solvent Evaporation Filter->Evaporate Purify Distillation or Chromatography Evaporate->Purify Product Pure Ester Purify->Product Heterogeneous_Esterification_Workflow cluster_reaction Reaction Setup cluster_separation Catalyst Separation cluster_workup Work-up & Purification Reactants Charge Reactants & Heterogeneous Catalyst (e.g., Amberlyst-15) Heat Heat with Vigorous Stirring Reactants->Heat Cool Cool to RT Heat->Cool Filter_Catalyst Filter to Recover Catalyst Cool->Filter_Catalyst Wash_Catalyst Wash & Dry Catalyst Filter_Catalyst->Wash_Catalyst Workup Aqueous Work-up (if necessary) Filter_Catalyst->Workup Reuse Reuse Catalyst Wash_Catalyst->Reuse Evaporate Solvent Evaporation Workup->Evaporate Purify Purification Evaporate->Purify Product Pure Ester Purify->Product

References

Assessing the Biodegradability of 5-Methyl-1-hexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biodegradability of 5-Methyl-1-hexanol, a branched primary alcohol, in relation to other structurally similar and commonly used alcohols. Understanding the environmental fate of such compounds is crucial for regulatory compliance and responsible product development. This document summarizes available data, outlines standard experimental protocols for assessing ready biodegradability, and presents a logical workflow for such evaluations.

Executive Summary

This compound is anticipated to be readily biodegradable. While direct experimental data from standardized ready biodegradability tests are not publicly available, predictions based on Quantitative Structure-Activity Relationship (QSAR) models from the European Chemicals Agency (ECHA) suggest a high probability of rapid mineralization. This assessment is supported by experimental data for analogous linear and branched alcohols, which consistently demonstrate ready biodegradability. This guide presents a comparison with 1-hexanol and n-heptanol, for which experimental data are available, to provide a scientifically grounded evaluation of this compound's likely environmental persistence.

Comparative Biodegradability Data

The following table summarizes the available ready biodegradability data for this compound and selected comparator alcohols. "Ready biodegradability" is determined using stringent OECD test guidelines (e.g., OECD 301 series), which assess the potential for rapid and ultimate degradation in an aerobic aqueous environment. A substance is generally considered readily biodegradable if it achieves ≥60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO2) within a 10-day window during a 28-day test.[1][2]

CompoundCAS NumberMolecular FormulaStructureTest GuidelineBiodegradation (%)10-day WindowResultData Source
This compound 627-98-5C₇H₁₆O(CH₃)₂CH(CH₂)₃CH₂OHNot availablePredicted HighPredicted MetReadily BiodegradableECHA QSAR Prediction (for structural analogue)[2]
1-Hexanol 111-27-3C₆H₁₄OCH₃(CH₂)₄CH₂OHOECD 301D>60%MetReadily BiodegradableExperimental Data[3][4]
n-Heptanol 111-70-6C₇H₁₆OCH₃(CH₂)₅CH₂OHOECD 301F84% (in 28 days)MetReadily BiodegradableExperimental Data[5]

Note: The data for this compound is based on QSAR predictions for a structurally similar substance, as specific experimental results under OECD 301 guidelines were not found in the public domain. Generally, mono-branched alcohols are expected to biodegrade at rates comparable to their linear counterparts.[6]

Experimental Protocol: OECD 301F - Manometric Respirometry Test

The OECD 301F test is a standard method for assessing the ready biodegradability of chemical substances.[1][2] It measures the oxygen consumed by a microbial inoculum as it degrades the test substance in a closed system over 28 days.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically from activated sludge) and incubated in a sealed flask with a device to measure the oxygen consumed. The biodegradation is calculated as the percentage of the theoretical oxygen demand (ThOD) that is consumed.

2. Materials and Equipment:

  • Test Substance: this compound

  • Reference Substance: A readily biodegradable compound like sodium benzoate or aniline, used as a positive control.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

  • Mineral Medium: A solution containing essential mineral nutrients (potassium, sodium, calcium, magnesium, iron salts, and ammonium chloride) in deionized water.

  • Apparatus:

    • Respirometer: A device with sealed flasks connected to a pressure sensor (manometer) to measure oxygen consumption.

    • Constant temperature chamber or water bath (20 ± 1 °C).

    • Magnetic stirrers.

    • Apparatus for determining dissolved organic carbon (DOC) or chemical oxygen demand (COD) (optional).

3. Procedure:

  • Preparation of Solutions: Prepare the mineral medium and solutions of the test and reference substances. The concentration of the test substance is typically between 2 and 10 mg/L, corresponding to an oxygen demand of at least 50-100 mg/L.

  • Inoculum Preparation: The activated sludge is typically washed and filtered to remove large particles. The final concentration of microorganisms in the test flasks should be between 2 and 30 mg/L of suspended solids.

  • Test Setup: For each substance (test, reference, and a blank with only inoculum), set up at least two replicate flasks. The flasks are filled with the mineral medium, inoculum, and the respective substance. A carbon dioxide absorbent (e.g., potassium hydroxide) is placed in a separate compartment within the sealed flask.

  • Incubation: The flasks are sealed and incubated in the dark at a constant temperature of 20 ± 1 °C with continuous stirring for 28 days.

  • Data Collection: The oxygen consumption is measured periodically by the respirometer.

  • Validity Criteria:

    • The biodegradation of the reference substance must reach the pass level (≥60%) within 14 days.

    • The oxygen consumption in the blank flasks should not exceed 1.5 mg/L after 28 days.

    • The difference in biodegradation values between replicate flasks at the end of the test should be less than 20%.

4. Data Analysis: The percentage of biodegradation is calculated as follows:

% Biodegradation = (Oxygen consumed by test substance - Oxygen consumed by blank) / ThOD * 100

The Theoretical Oxygen Demand (ThOD) is calculated based on the elemental composition of the test substance. For this compound (C₇H₁₆O):

C₇H₁₆O + 10.5 O₂ → 7 CO₂ + 8 H₂O ThOD = (10.5 * 32) / 116.2 = 2.89 mg O₂/mg substance

Biodegradation Pathway and Signaling

While the specific enzymatic pathway for this compound has not been detailed in the literature, the degradation of primary alcohols by microorganisms is a well-understood process. It typically involves a series of oxidation steps initiated by an alcohol dehydrogenase, which converts the alcohol to an aldehyde. This is followed by further oxidation to a carboxylic acid by an aldehyde dehydrogenase. The resulting carboxylic acid can then enter central metabolic pathways, such as the fatty acid beta-oxidation cycle, where it is broken down into smaller units (e.g., acetyl-CoA) that are ultimately mineralized to carbon dioxide and water through the citric acid cycle.

The branched nature of this compound may introduce additional enzymatic steps to handle the methyl group, but it is not expected to inhibit the overall degradation process in a mixed microbial population.

Visualizing the Biodegradation Assessment Workflow

The following diagram illustrates the logical workflow for assessing the ready biodegradability of a chemical substance according to standard OECD guidelines.

Biodegradability_Assessment_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (OECD 301F) cluster_analysis Data Analysis & Interpretation cluster_result Conclusion Test_Substance Test Substance (this compound) Test_Flasks Test Replicates Test_Substance->Test_Flasks Reference_Substance Reference Substance (e.g., Sodium Benzoate) Reference_Flasks Reference Control Reference_Substance->Reference_Flasks Inoculum Microbial Inoculum (Activated Sludge) Inoculum->Test_Flasks Inoculum->Reference_Flasks Blank_Flasks Inoculum Blank Inoculum->Blank_Flasks Mineral_Medium Mineral Medium Mineral_Medium->Test_Flasks Mineral_Medium->Reference_Flasks Mineral_Medium->Blank_Flasks Incubation 28-day Incubation (20°C, Dark, Stirred) Test_Flasks->Incubation Reference_Flasks->Incubation Blank_Flasks->Incubation Measurement Measure O₂ Consumption (Manometric Respirometry) Incubation->Measurement Calculate_Biodegradation Calculate % Biodegradation vs. ThOD Measurement->Calculate_Biodegradation Check_Validity Check Validity Criteria Calculate_Biodegradation->Check_Validity Data Quality Assess_10d_Window Assess 10-day Window Check_Validity->Assess_10d_Window Valid Data Readily_Biodegradable Readily Biodegradable Assess_10d_Window->Readily_Biodegradable ≥60% in 10d window Not_Readily_Biodegradable Not Readily Biodegradable Assess_10d_Window->Not_Readily_Biodegradable <60% or window not met

Caption: Workflow for OECD 301F Ready Biodegradability Test.

References

performance comparison of surfactants derived from 5-Methyl-1-hexanol versus linear alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of formulation science, the molecular architecture of a surfactant plays a pivotal role in its performance. For researchers in drug development and other scientific fields, understanding the nuanced differences between surfactants derived from branched versus linear alcohols is critical for optimizing product efficacy, stability, and safety. This guide provides a comprehensive comparison of the performance characteristics of surfactants derived from 5-Methyl-1-hexanol, a C7 branched Guerbet alcohol, and their linear C7 counterparts, such as 1-Heptanol.

While specific quantitative data for surfactants derived directly from this compound is limited in publicly available literature, this guide draws upon established principles and experimental data from closely related branched and linear alcohol surfactants to provide a robust comparative analysis.

Key Performance Metrics: A Head-to-Head Comparison

The branching of the hydrophobic tail in a surfactant molecule significantly influences its physicochemical properties. This structural difference alters how the surfactant molecules pack at interfaces, leading to distinct performance characteristics.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter indicating the concentration at which surfactant monomers begin to self-assemble into micelles.[1] Generally, branched-chain surfactants exhibit a higher CMC than their linear isomers. This is attributed to the steric hindrance of the branched alkyl chain, which makes the formation of micelles less energetically favorable. A higher CMC means that a greater concentration of the branched surfactant is required to reach the point of micellization and maximum surface tension reduction.

Surface Tension Reduction

Surfactants are prized for their ability to lower the surface tension of a liquid. While both branched and linear alcohol-derived surfactants are effective in this regard, branched surfactants often achieve a lower surface tension at their CMC (γCMC) . This is because the branched structure disrupts the packing of molecules at the air-water interface, leading to a greater reduction in surface energy.[2]

Foaming Properties

The foaming capacity and stability of a surfactant are critical in many applications. Linear alcohol surfactants, with their ability to pack tightly at the air-water interface, tend to form more stable and persistent foams.[3] In contrast, surfactants derived from branched alcohols like this compound generally exhibit lower foam generation and stability .[3] The irregular shape of the branched hydrophobe hinders the formation of a well-ordered and resilient film at the bubble surface.

Emulsification Power

The ability of a surfactant to stabilize an emulsion of two immiscible liquids is crucial in formulation science. While direct comparative data for C7 alcohols is scarce, the Hydrophile-Lipophile Balance (HLB) system provides a predictive measure of a surfactant's emulsifying capabilities. The HLB value is influenced by the structure of both the hydrophilic and hydrophobic portions of the surfactant.[1] Generally, branched hydrophobes can influence the packing at the oil-water interface, which can affect emulsion stability.

Biodegradability

The environmental fate of surfactants is a significant consideration. Both linear and branched alcohol ethoxylates are generally considered to be biodegradable.[4] However, the degree and rate of biodegradation can be influenced by the extent of branching. Highly branched structures may exhibit slower biodegradation rates compared to their linear counterparts.[5] Biodegradability is typically assessed using standardized OECD test guidelines.[6][7]

Quantitative Performance Data

Table 1: Critical Micelle Concentration (CMC) and Surface Tension at CMC (γCMC)

Surfactant TypeExampleCMC (mol/L)γCMC (mN/m)
Branched Alcohol EthoxylateC8 Guerbet Alcohol Ethoxylate (C8 GAEO9)Higher than linear counterparts~27.14[2]
Branched Alcohol EthoxylateC10 Guerbet Alcohol Ethoxylate (C10 GA-E5.7)1.0 x 10⁻⁵[2]38.0[2]
Linear Alcohol EthoxylateC12-C14 Alcohol Ethoxylate (3EO)Lower than branched counterparts~27[8]

Table 2: Foaming Performance (Ross-Miles Method)

Surfactant TypeTypical Initial Foam Height (mm)Foam Stability (Height after 5 min)
Branched Alcohol EthoxylateLowerPoor
Linear Alcohol EthoxylateHigherGood

Table 3: Biodegradability (OECD 301F)

Surfactant TypeBiodegradation (%) after 28 daysClassification
Branched Oxo-Alcohol Ethoxylates (C8-C13)>60%[4]Readily Biodegradable[4]
Linear Alcohol Ethoxylates (< C16)>60%Readily Biodegradable

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific comparison. Below are detailed methodologies for key experiments cited in this guide.

Determination of Critical Micelle Concentration (CMC) and Surface Tension by Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration increases up to the CMC, after which it remains relatively constant.[1] The CMC is determined by plotting surface tension versus the logarithm of the surfactant concentration.

Apparatus:

  • Surface Tensiometer (Wilhelmy plate or du Noüy ring method)

  • Precision balance

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of the surfactant in deionized water.

  • Create a series of dilutions of the stock solution to cover a wide concentration range, both below and above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each solution, starting from the most dilute.

  • Thoroughly clean the Wilhelmy plate or du Noüy ring between each measurement.

  • Plot the surface tension (in mN/m) against the logarithm of the surfactant concentration.

  • The CMC is the concentration at the point of intersection of the two linear portions of the graph.[9]

Foamability and Foam Stability Testing (Ross-Miles Method - ASTM D1173)

Principle: This method measures the initial foam height generated by a standardized pouring action and the stability of that foam over time.[10]

Apparatus:

  • Ross-Miles foam apparatus (graduated glass column with a specified height and diameter, and a reservoir pipette)

  • Thermometer

  • Stopwatch

Procedure:

  • Prepare a solution of the surfactant at a specified concentration and temperature.

  • Pour 200 mL of the surfactant solution into the main column of the Ross-Miles apparatus.

  • Fill the reservoir pipette with 50 mL of the same solution.

  • Position the pipette vertically over the column and open the stopcock, allowing the solution to fall and generate foam.

  • Start the stopwatch as soon as the pipette is empty.

  • Immediately measure the initial height of the foam column.

  • Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[10]

Emulsification Index (E24) Determination

Principle: This method assesses the ability of a surfactant to emulsify an oil phase in an aqueous phase and the stability of the resulting emulsion over 24 hours.[11]

Apparatus:

  • Graduated test tubes with screw caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Add equal volumes of the aqueous surfactant solution and a chosen oil (e.g., kerosene, vegetable oil) to a graduated test tube. A typical volume is 2 mL of each.[12]

  • Securely cap the test tube and vortex the mixture at high speed for a set time (e.g., 2 minutes).[13]

  • Allow the tube to stand undisturbed for 24 hours.

  • After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.

  • Calculate the Emulsification Index (E24) using the following formula[12]: E24 (%) = (Height of Emulsion Layer / Total Height of Liquid) x 100

Relevance for Drug Development Professionals: A Look at Cellular Interactions

For researchers in drug development, the interaction of surfactants with biological systems is of paramount importance. While simple alcohol ethoxylates are not typically used to directly modulate specific signaling pathways, their interaction with cell membranes is a critical consideration in drug formulation, delivery, and toxicology.

Surfactants can interact with and disrupt the lipid bilayers of cell membranes.[11] This interaction is concentration-dependent. At concentrations below the CMC, surfactant monomers can insert into the cell membrane, which can lead to a loss of cell viability without outright lysis.[11] At or near the CMC, the formation of micelles can lead to the solubilization of the cell membrane, resulting in cell lysis.[11]

This membrane-disrupting property can be leveraged in drug delivery systems to enhance the permeation of active pharmaceutical ingredients across biological barriers.[13][14] However, it also underlies the potential cytotoxicity of surfactants.[12][15] Therefore, a thorough understanding of a surfactant's CMC and its interaction with cell membranes is crucial for developing safe and effective drug formulations.

Surfactant Interaction with Cell Membranes cluster_0 Below CMC cluster_1 At or Above CMC Surfactant_Monomers Surfactant Monomers Membrane_Insertion Insertion into Cell Membrane Surfactant_Monomers->Membrane_Insertion Partitioning Loss_of_Viability Loss of Cell Viability (without lysis) Membrane_Insertion->Loss_of_Viability Impaired Barrier Function Micelle_Formation Micelle Formation Membrane_Solubilization Solubilization of Cell Membrane Micelle_Formation->Membrane_Solubilization Bilayer-Micelle Transition Cell_Lysis Cell Lysis Membrane_Solubilization->Cell_Lysis

Caption: Surfactant-cell membrane interaction at different concentrations.

Conclusion

The choice between surfactants derived from branched or linear alcohols depends on the specific performance requirements of the application. Surfactants based on linear alcohols are generally preferred for applications requiring high foam stability. In contrast, those derived from branched alcohols like this compound are advantageous in applications where rapid wetting, low foaming, and effective surface tension reduction are paramount. For drug development professionals, the higher CMC of branched surfactants may offer a wider concentration window for formulation before the onset of micelle-induced cell lysis, a factor that requires careful consideration and empirical validation. This guide provides a foundational understanding to aid in the rational selection of surfactants for a variety of scientific and industrial applications.

References

Safety Operating Guide

Proper Disposal of 5-Methyl-1-hexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-Methyl-1-hexanol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

This compound is a flammable liquid and an irritant, necessitating careful handling and disposal.[1][2][3] Improper disposal can pose risks to human health and the environment.[4] The following procedures are based on general laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before handling this compound, ensure you are in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE).[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety glasses or goggles.[1][5]

  • Skin Protection: Use chemically resistant gloves and protective clothing to prevent skin exposure.[1][5]

  • Respiratory Protection: In case of high concentrations or inadequate ventilation, use a suitable respirator.[1]

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][5]

  • Skin: Instantly wash the affected area with soap and water.[1][5]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1][5]

  • Ingestion: Rinse mouth with water and seek immediate medical attention.[1][5]

Hazard and Disposal Information Summary
PropertyInformationSource
Chemical Name This compound[1][2][3]
CAS Number 627-98-5[1][2][3]
Primary Hazards Flammable liquid and vapor, Causes skin irritation, May cause respiratory irritation, Causes serious eye damage[1][2][3]
Signal Word Warning[1][3]
Incompatible Materials Strong oxidants[1]
Disposal Consideration Dispose of in a manner consistent with federal, state, and local regulations. Must not be disposed of in regular trash or sewer systems.[1][6]

Operational Disposal Plan: A Step-by-Step Guide

The disposal of this compound is governed by hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[4][7][8] The following steps provide a procedural framework for compliant disposal.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: Treat all this compound waste, including contaminated materials (e.g., gloves, absorbent pads), as hazardous waste.[9]

  • Segregate Incompatible Wastes: Do not mix this compound waste with incompatible materials, particularly strong oxidants, to prevent chemical reactions.[1][9] It is also advisable to package halogenated and non-halogenated solvents separately.[10]

Step 2: Container Selection and Labeling

  • Choose a Suitable Container: Collect liquid this compound waste in a chemically compatible container with a secure, leak-proof closure.[6] Plastic containers are often preferred for chemical waste.[11]

  • Properly Label the Container: As soon as waste is added, label the container with the words "Hazardous Waste" and the full chemical name, "this compound".[9][12] The label should also indicate the associated hazards (e.g., Flammable, Irritant).[12]

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[6][11][12] Waste should not be moved to another room for storage.[11]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[11][13]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[9][11]

  • Secondary Containment: Store the waste container in a manner that minimizes the risk of a spill, utilizing secondary containment to hold any potential leaks.[9]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for pickup and disposal.[9][11]

  • Documentation: Ensure all necessary documentation is completed as required by your institution and local regulations. This may include a waste manifest for tracking the waste from generation to disposal.[14]

Experimental Protocol: General Chemical Waste Handling

This protocol outlines the general methodology for handling and preparing chemical waste for disposal in a laboratory setting.

  • Objective: To safely collect and store this compound waste for proper disposal.

  • Materials:

    • This compound waste

    • Chemically compatible waste container with a screw cap

    • "Hazardous Waste" label

    • Personal Protective Equipment (PPE) as specified above

    • Secondary containment bin

  • Procedure:

    • Don appropriate PPE.

    • Obtain a clean, empty, and compatible waste container.

    • Affix a "Hazardous Waste" label to the container.

    • Fill in the chemical name ("this compound") and any other required information on the label.

    • Carefully transfer the this compound waste into the container, avoiding splashes.

    • Securely close the container cap.

    • Place the container in a designated secondary containment bin within the Satellite Accumulation Area.

    • Update any waste logs as required by your laboratory's Chemical Hygiene Plan.

    • When the container is full or ready for disposal, follow institutional procedures to request a waste pickup from EHS.

Disposal Workflow Diagram

G This compound Disposal Workflow A Generation of This compound Waste D Place in a compatible, sealed container A->D B Is the waste container properly labeled as 'Hazardous Waste'? C Label container with 'Hazardous Waste' and 'this compound' B->C No E Store in designated Satellite Accumulation Area (SAA) with secondary containment B->E Yes C->E D->B F Is the container full or waste no longer generated? E->F G Continue to accumulate in SAA (max 55 gal) F->G No H Contact Environmental Health & Safety (EHS) for waste pickup F->H Yes G->F I Waste removed by authorized personnel H->I

References

Personal protective equipment for handling 5-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Methyl-1-hexanol

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines operational plans for safe use and disposal, as well as emergency response protocols.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below. Understanding these properties is crucial for safe handling and storage.

PropertyValue
CAS Number 627-98-5[1][2][3][4][5]
Molecular Formula C₇H₁₆O[1][5]
Molecular Weight 116.20 g/mol [5]
Appearance Liquid
Boiling Point 167-170 °C (333-338 °F)[3]
Flash Point 30 °C (86 °F)
Density 0.823 g/mL at 25 °C
Vapor Pressure 0.8 mmHg at 25 °C (estimated)[3]

Operational Plan: Safe Handling and Storage

Adherence to the following procedures is mandatory to ensure a safe laboratory environment when working with this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] A properly functioning chemical fume hood is required.

  • Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2][6]

  • Ignition Sources: Use explosion-proof electrical, ventilating, and lighting equipment.[1][6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against chemical exposure.[7] All PPE must be inspected before use.[1]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][8] A face shield may be required for splash hazards.[9]

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile or butyl rubber).[1][2][10] Gloves must be inspected prior to use and disposed of properly after handling.[1][10]

    • Protective Clothing: Wear a lab coat, apron, or other protective clothing to prevent skin contact.[1][2] For significant exposure risks, fire/flame resistant and impervious clothing is recommended.[1][8]

  • Respiratory Protection: If ventilation is inadequate or if exposure limits are likely to be exceeded, use a full-face respirator with an appropriate vapor cartridge.[2][8]

Safe Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[1][2][11]

  • Do not eat, drink, or smoke in handling areas.[1][11]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][9]

  • Use non-sparking tools to prevent ignition.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Keep containers tightly sealed when not in use.[1][2][9]

  • Wash hands thoroughly after handling.[1][2]

Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][9]

  • Keep the storage area cool.[1][6][9]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][6][10]

Emergency and Disposal Plan

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[11]

  • Skin Contact: Take off immediately all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, get medical help.[1]

  • Inhalation: Move the person into fresh air.[1][2] If breathing is difficult, give oxygen.[1][2] If not breathing, give artificial respiration.[1][2] Seek immediate medical attention.

  • Ingestion: Rinse mouth with water.[1][2] Do NOT induce vomiting.[1][10] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[1][11]

Spill Response
  • Ensure adequate ventilation and evacuate personnel to a safe area.[1]

  • Remove all sources of ignition.[1]

  • Wear appropriate personal protective equipment as outlined above.[1]

  • Prevent the spill from entering drains.[1][2]

  • Contain and absorb the spillage with non-combustible, inert absorbent material (e.g., sand, earth, vermiculite).[9][10]

  • Collect the absorbed material into a suitable, closed container for disposal using spark-proof tools.[1][9]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1][2]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[12]

  • Specific Hazards: The vapor is flammable and may form explosive mixtures with air.[6] Vapors may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Disposal Plan
  • Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.[1][2][9]

  • Do not allow the chemical to enter drains or the environment.[1]

  • Where possible, the material should be recycled.[9] Otherwise, it may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[9] Contact a licensed professional waste disposal service.[10]

Procedural Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1-hexanol
Reactant of Route 2
Reactant of Route 2
5-Methyl-1-hexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.